Bis(4-methoxyphenyl)phenylphosphine oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQOOLBMFPUECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404605 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799-55-3 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of Bis(4-methoxyphenyl)phenylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl)phenylphosphine oxide (CAS No. 799-55-3), a tertiary phosphine oxide with significant potential in various scientific domains. This document delves into its chemical structure, physicochemical properties, synthesis, and spectral characterization. It is designed to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, offering insights into its practical applications and safe handling.
Introduction and Nomenclature
Bis(4-methoxyphenyl)phenylphosphine oxide is a triarylphosphine oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl group and two 4-methoxyphenyl (anisyl) groups. It is crucial to distinguish this compound from its close structural relative, Bis(4-methoxyphenyl)phosphine oxide (CAS No. 15754-51-5), which lacks the phenyl substituent on the phosphorus atom. The presence of the additional phenyl group significantly influences the molecule's steric and electronic properties.
-
IUPAC Name : 1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene[1]
-
CAS Number : 799-55-3[1]
-
Synonyms : Bis(p-anisyl)phenylphosphine oxide[1]
Chemical Structure and Physicochemical Properties
The molecular structure of Bis(4-methoxyphenyl)phenylphosphine oxide features a tetrahedral phosphorus center. The electron-donating methoxy groups on the two anisyl rings and the aromatic nature of the three phenyl rings contribute to its unique electronic and steric characteristics.
Figure 1: 2D Chemical Structure of Bis(4-methoxyphenyl)phenylphosphine oxide.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 338.34 g/mol | [2] |
| Monoisotopic Mass | 338.10718146 Da | [1] |
| Appearance | Pale yellow oil | [2] |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis
A reliable and high-yielding synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide has been reported, which involves a two-step process starting from chlorobis(4-methoxyphenyl)phosphane.[2] This method provides a clear pathway for obtaining the target compound with high purity.
Figure 2: Synthesis workflow for Bis(4-methoxyphenyl)phenylphosphine oxide.
Experimental Protocol: Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide[2]
Step 1: Grignard Reaction to form Bis(4-methoxyphenyl)phenylphosphine
-
To a flame-dried flask under an argon atmosphere, add dry tetrahydrofuran (THF, 50 mL).
-
Add chlorobis(4-methoxyphenyl)phosphane (4.8 g, 17.1 mmol) to the flask.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add phenylmagnesium chloride (11.4 mL, 3M in Et₂O, 34.2 mmol, 2 equivalents) over 2.5 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 16 hours.
-
Cool the reaction to 0 °C and quench with methanol (10 mL).
-
Remove the solvent under reduced pressure.
-
Filter the crude product through a plug of silica, eluting with ethyl acetate (EtOAc).
-
Remove the solvent from the eluent under reduced pressure to yield the crude intermediate, Bis(4-methoxyphenyl)phenylphosphine.
Step 2: Oxidation to Bis(4-methoxyphenyl)phenylphosphine oxide
-
Dissolve the crude intermediate in acetone (400 mL) and stir at room temperature.
-
Slowly add a 10% aqueous solution of hydrogen peroxide (H₂O₂, 70 mL).
-
Stir the reaction mixture for 15 minutes.
-
Reduce the solvent volume to approximately 100 mL under reduced pressure.
-
Partition the mixture between ethyl acetate (300 mL) and a saturated aqueous solution of sodium chloride (300 mL).
-
Wash the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic phases, dry over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: 1:3 Ethyl Acetate:Petroleum Ether) to afford Bis(4-methoxyphenyl)phenylphosphine oxide as a pale yellow oil (5.67 g, 98% yield).
Causality Behind Experimental Choices:
-
The use of an inert atmosphere (argon) is critical to prevent the oxidation of the phosphine intermediate and the reaction of the Grignard reagent with atmospheric moisture and oxygen.
-
The low initial reaction temperature (-78 °C) helps to control the exothermicity of the Grignard reaction and prevent side reactions.
-
Hydrogen peroxide is a readily available and effective oxidizing agent for converting the phosphine to the corresponding phosphine oxide.
-
The purification by flash column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring a high purity of the final product.
Spectroscopic Characterization
The structural identity and purity of Bis(4-methoxyphenyl)phenylphosphine oxide can be confirmed through various spectroscopic techniques.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and 4-methoxyphenyl groups, as well as a singlet for the methoxy protons. The protons on the aromatic rings will exhibit complex splitting patterns due to coupling with each other and with the phosphorus atom.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments in the molecule. The carbon atoms directly bonded to the phosphorus will show coupling (J-P coupling), which is a key diagnostic feature. PubChem lists available ¹³C NMR spectra for this compound.[1]
-
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For tertiary phosphine oxides, a single resonance is expected. The chemical shift provides information about the electronic environment of the phosphorus atom.
4.2 Infrared (IR) Spectroscopy
The IR spectrum of Bis(4-methoxyphenyl)phenylphosphine oxide will exhibit characteristic absorption bands. A strong absorption band corresponding to the P=O stretching vibration is typically observed in the region of 1150-1250 cm⁻¹. Other significant bands will include C-H stretching vibrations of the aromatic rings, C=C stretching vibrations within the aromatic rings, and C-O stretching of the methoxy groups.
4.3 Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Bis(4-methoxyphenyl)phenylphosphine oxide. Fragmentation patterns can also provide structural information. A GC-MS spectrum is noted as being available on PubChem.[1]
Applications
While specific applications for Bis(4-methoxyphenyl)phenylphosphine oxide are not extensively documented in readily available literature, its structural motifs suggest potential utility in several areas of research and development.
-
Ligand in Catalysis: Tertiary phosphine oxides can act as ligands for metal catalysts. The electronic properties of the aryl groups attached to the phosphorus atom can be tuned to influence the activity and selectivity of the catalyst. The methoxy groups in this compound are electron-donating, which can affect the electron density at the phosphorus center and, consequently, its coordination properties.
-
Reagents in Organic Synthesis: Phosphine oxides are versatile reagents in organic synthesis. For example, they are precursors to ylides used in the Wittig reaction.
-
Materials Science: Arylphosphine oxides are being investigated for their potential use in materials science. Their incorporation into polymers can enhance thermal stability and flame retardancy.[3] The rigid aromatic structure of Bis(4-methoxyphenyl)phenylphosphine oxide may impart desirable properties to polymeric materials.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Bis(4-methoxyphenyl)phenylphosphine oxide is a valuable organophosphorus compound with a well-defined synthesis and interesting structural features. While its applications are still emerging, its potential as a ligand, a synthetic reagent, and a component in advanced materials warrants further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this versatile molecule.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-methoxyphenyl)phenylphosphine oxide. Retrieved from [Link]
-
Reddit. (2021, December 19). Phosphine Ligand Oxidation. Retrieved from [Link]
-
Hunan Chem. (2026, February 19). Applications of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide in Material Science. Retrieved from [Link]
Sources
An In-depth Technical Guide to Bis(4-methoxyphenyl)phenylphosphine oxide
Prepared by: Gemini, Senior Application Scientist
Introduction
Bis(4-methoxyphenyl)phenylphosphine oxide is a triarylphosphine oxide, a class of organophosphorus compounds that is gaining significant traction in the fields of medicinal chemistry and materials science. The phosphorus atom in this compound is pentavalent and bears a phosphoryl group, which acts as a strong hydrogen bond acceptor. This feature, combined with the tetrahedral arrangement of its three aromatic substituents, imparts unique physicochemical properties that are of considerable interest to researchers and drug development professionals. The presence of two electron-donating methoxy groups on the phenyl rings further modulates the electronic properties of the molecule, influencing its reactivity and potential applications.
This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl)phenylphosphine oxide, focusing on its chemical identifiers, synthesis, and key properties. It is intended to serve as a valuable resource for scientists engaged in organic synthesis, drug discovery, and materials research.
Chemical Identity and Identifiers
Correctly identifying a chemical compound is critical for ensuring the accuracy and reproducibility of scientific research. The following table summarizes the key identifiers for Bis(4-methoxyphenyl)phenylphosphine oxide.
| Identifier | Value | Source |
| Chemical Name | Bis(4-methoxyphenyl)phenylphosphine oxide | N/A |
| IUPAC Name | 1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene | [1] |
| CAS Number | 799-55-3 | [1][2][3] |
| Molecular Formula | C₂₀H₁₉O₃P | [1][2][3] |
| Molecular Weight | 338.34 g/mol | [2][3] |
| InChI | InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3 | [1] |
| InChIKey | NBQOOLBMFPUECX-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC | N/A |
| Synonyms | bis(4-methoxyphenyl)(phenyl)phosphine oxide | [1][3] |
Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide
The synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide can be achieved through a two-step process involving a Grignard reaction followed by an oxidation. This method provides a high yield of the desired product.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the two-stage synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide.
Detailed Experimental Protocol
This protocol is adapted from a procedure reported in the literature[2].
Stage 1: Grignard Reaction to form Bis(4-methoxyphenyl)phenylphosphine
-
To a flame-dried flask under an argon atmosphere, add 50 mL of anhydrous tetrahydrofuran (THF).
-
Add 4.8 g (17.1 mmol) of chlorobis(4-methoxyphenyl)phosphine to the flask.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
With vigorous stirring, add 11.4 mL of 3M phenylmagnesium chloride in diethyl ether (34.2 mmol, 2 equivalents) dropwise over 2.5 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the reaction to 0°C and quench with 10 mL of methanol.
-
Remove the solvent under reduced pressure.
-
Filter the crude product through a plug of silica gel, eluting with ethyl acetate.
-
Remove the solvent from the eluent under reduced pressure to yield the intermediate, Bis(4-methoxyphenyl)phenylphosphine.
Stage 2: Oxidation to Bis(4-methoxyphenyl)phenylphosphine oxide
-
Dissolve the residue from Stage 1 in 400 mL of acetone and stir at room temperature.
-
Slowly add 70 mL of 10% hydrogen peroxide in water.
-
Stir the reaction for 15 minutes.
-
Reduce the solvent volume to approximately 100 mL under reduced pressure.
-
Partition the reaction mixture between 300 mL of ethyl acetate and 300 mL of saturated sodium chloride solution.
-
Wash the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic phases, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (1:3 ethyl acetate:petroleum ether) to obtain Bis(4-methoxyphenyl)phenylphosphine oxide as a pale yellow oil with a reported yield of 98%[2].
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 338.3 g/mol | [1] |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 338.10718146 Da | [1] |
| Monoisotopic Mass | 338.10718146 Da | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Heavy Atom Count | 24 | [1] |
Spectroscopic Data
-
¹³C NMR: A ¹³C NMR spectrum is available on PubChem, though specific peak assignments are not provided[1].
-
Mass Spectrometry: A GC-MS spectrum is also noted as being available, which would be useful for confirming the molecular weight[1].
Applications in Research and Drug Development
Phosphine oxides are increasingly recognized for their valuable properties in medicinal chemistry. The phosphine oxide group is a potent hydrogen bond acceptor and is chemically stable[4]. Incorporating a phosphine oxide moiety into a drug candidate can lead to several advantageous modifications:
-
Increased Solubility: The polarity of the phosphine oxide group can significantly enhance the aqueous solubility of a compound, a critical factor for bioavailability[4].
-
Improved Metabolic Stability: The introduction of a phosphine oxide can lead to a longer half-life in human liver microsomes, improving the pharmacokinetic profile of a drug[4].
-
Modulation of Lipophilicity: The phosphine oxide group can decrease the lipophilicity of a molecule, which can be beneficial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties[4].
A notable example of a drug containing a phosphine oxide is Brigatinib, an anticancer agent approved by the FDA. The inclusion of a phosphine oxide was crucial for improving the activity and selectivity of the compound[4].
While specific applications of Bis(4-methoxyphenyl)phenylphosphine oxide in drug development are not extensively documented in publicly available literature, its structural features make it an attractive scaffold or intermediate for the synthesis of novel therapeutic agents. The three aromatic rings provide vectors for further functionalization, allowing for the exploration of structure-activity relationships.
Safety and Handling
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust or fumes and contact with skin and eyes.
For related phosphine compounds, such as Tris(4-methoxyphenyl)phosphine, the GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[5]. It is prudent to assume that Bis(4-methoxyphenyl)phenylphosphine oxide may have similar hazards.
Conclusion
Bis(4-methoxyphenyl)phenylphosphine oxide is a compound with significant potential in the realms of organic synthesis and medicinal chemistry. Its straightforward, high-yielding synthesis makes it an accessible building block for more complex molecules. The inherent properties of the phosphine oxide group suggest its utility in the design of novel compounds with improved physicochemical and pharmacokinetic profiles. As the interest in phosphorus-containing drugs continues to grow, compounds like Bis(4-methoxyphenyl)phenylphosphine oxide are likely to play an increasingly important role in the development of new therapeutics.
References
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PubChem. Bis(4-methoxyphenyl)phenylphosphine | C20H19O2P | CID 518897. National Center for Biotechnology Information. [Link].
-
PrepChem.com. Synthesis of bis-(4-methoxyphenyl)phosphine. [Link].
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PubChem. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182. National Center for Biotechnology Information. [Link].
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CAS. CAS Patents. [Link].
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- 5. Patents & Products — Garg Lab [garg.chem.ucla.edu]
Technical Guide: Solubility Profile of Bis(4-methoxyphenyl)phenylphosphine Oxide
[1]
Executive Summary
Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO), CAS [799-55-3], is a specialized organophosphorus compound distinct from its ubiquitous analog, triphenylphosphine oxide (TPPO).[1] Its unique structural feature—two electron-donating methoxy groups on the phenyl rings—alters its polarity and lattice energy, necessitating a tailored approach to solvent selection.[1]
This guide provides a definitive technical analysis of BMPPO’s solubility. It moves beyond binary "soluble/insoluble" classifications to define operational solubility : identifying which solvents support homogeneous catalysis and which drive efficient purification via recrystallization.[1]
Key Takeaway: BMPPO exhibits a "polar-aromatic" solubility profile.[1] It is highly soluble in chlorinated and polar aprotic solvents (DCM, DMSO), moderately soluble in alcohols, and exhibits steep temperature-dependent solubility in non-polar hydrocarbons (Hexanes), making the latter ideal for purification.[1]
Physicochemical Basis of Solubility[1]
To predict solubility behavior without trial-and-error, we must understand the competing forces within the BMPPO molecule.[1]
Structural Analysis[1]
-
The P=O[1][2][3] Dipole: The phosphorus-oxygen bond is highly polarized (
), creating a strong dipole moment.[1] This dictates high solubility in polar solvents capable of dipole-dipole interactions.[1] -
The Methoxy Groups (-OMe): These groups increase electron density on the aromatic rings compared to TPPO.[1] This slightly enhances interaction with protic solvents (via weak H-bond acceptance) and increases solubility in polar organic solvents.[1]
-
The Aromatic Bulk: The three phenyl rings provide significant lipophilicity, ensuring solubility in aromatic hydrocarbons like toluene.[1]
Visualization: Solute-Solvent Interaction Mechanism[1]
Figure 1: Mechanistic interactions between BMPPO and solvent classes determining operational utility.[1]
Solubility Data & Solvent Compatibility
The following data categorizes solvents based on their utility in research and process chemistry.
Qualitative Solubility Profile
| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Operational Utility |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary reaction solvent; extraction from aqueous phase.[1] |
| Chloroform | High | NMR solvent; chromatography mobile phase.[1] | |
| Polar Aprotic | DMSO | High | Biological assays; high-temp reactions.[1] |
| THF | High | Grignard reactions; general synthesis.[1][4] | |
| Aromatic | Toluene | Moderate/High | Soluble at RT; excellent for hot extraction.[1] |
| Protic | Ethanol / Methanol | Moderate | Soluble hot; limited solubility cold.[1] Good for "solvent switch". |
| Alkanes | Hexanes / Heptane | Low / Insoluble | CRITICAL: Antisolvent for precipitation and recrystallization.[1] |
| Aqueous | Water | Insoluble | Product isolation (precipitation upon adding water to organic solution).[1] |
Comparative Analysis (BMPPO vs. TPPO)
While similar to Triphenylphosphine Oxide (TPPO), BMPPO's methoxy groups make it slightly more soluble in alcohols and slightly less soluble in strictly non-polar alkanes due to increased polarity.[1] This makes Hexane an even more effective recrystallization solvent for BMPPO than for TPPO.[1]
Detailed Experimental Protocols
Protocol A: Purification via Recrystallization (The Hexane Method)
Context: This is the gold standard for isolating BMPPO from reaction mixtures (e.g., after oxidation of the phosphine).[1]
Reagents: Crude BMPPO, HPLC-grade Hexane, Ethyl Acetate (optional for initial dissolution).
-
Dissolution: If the crude oil is viscous, dissolve it in a minimum amount of hot Ethyl Acetate or Toluene.[1]
-
Precipitation: Slowly add hot Hexane (approx. 60°C) to the solution until slight turbidity persists.
-
Heating: Heat the mixture to reflux until the solution clears.
-
Crystallization: Remove from heat and allow to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.[1]
-
Filtration: Once crystals form (white to off-white), cool to 0°C for 30 minutes, then filter under vacuum.
-
Wash: Wash the filter cake with cold Hexane (0°C).
-
Drying: Dry under high vacuum to remove solvent residues.[1]
Validation: Purity should be confirmed via ³¹P NMR (single peak ~20-30 ppm depending on solvent).
Protocol B: Gravimetric Solubility Determination
Context: Use this when exact g/L data is required for a specific process solvent not listed above.[1]
-
Saturation: Add excess BMPPO to 5 mL of the target solvent in a sealed vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent (rotary evaporator or nitrogen stream) and dry the residue to constant weight.[1][5]
-
Calculation:
[1]
Workflow Visualization: Purification Logic
Figure 2: Step-by-step purification logic utilizing the differential solubility of BMPPO.[1]
Applications & Impact
Understanding the solubility of BMPPO is critical for three main applications:
-
Catalysis (Ligand Synthesis): BMPPO is often the stable intermediate stored before reduction to the phosphine ligand.[1] High solubility in THF is crucial here, as reduction with trichlorosilane or silanes is typically performed in THF or Toluene.[1]
-
Extraction: In rare earth metal extraction, BMPPO acts as a neutral extractant.[1] Its solubility in DCM or Kerosene/Modifier mixtures determines its efficiency in liquid-liquid extraction systems.[1]
-
Flame Retardants: As an additive, BMPPO must be compatible with the polymer matrix.[1] Its high aromatic content ensures good miscibility with styrenic polymers and engineering thermoplastics.[1]
References
-
Synthesis of Carbon-Phosphorus Bonds. (2004). Preparation of bis(4-methoxyphenyl)phenylphosphine oxide. CRC Press.[1][4] (Describes recrystallization from hexane).
-
BenchChem Technical Guide. (2025). Solubility of Phosphine Ligands and Oxides. (General solubility trends for phosphine oxides).
-
Cayman Chemical. (2020).[1][6] Triphenylphosphine Oxide Product Information. (Comparative data for structural analog).
-
PubChem. (2025).[1][7] Bis(4-methoxyphenyl)phenylphosphine oxide Compound Summary.
-
[1]
-
Sources
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. grokipedia.com [grokipedia.com]
- 4. rushim.ru [rushim.ru]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Technical Whitepaper: Thermal Characterization of Bis(4-methoxyphenyl)phenylphosphine Oxide
[1][2]
Executive Summary
Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) is a tertiary phosphine oxide characterized by high oxidative stability and a polar phosphoryl (P=O) group.[1][2] Unlike its ubiquitous analog triphenylphosphine oxide (TPPO), the incorporation of para-methoxy groups on two of the phenyl rings significantly alters its crystal packing and thermal profile.[1][2]
This guide provides a definitive analysis of its melting point (96.5–97.4 °C) and thermal stability, distinguishing it from the commonly confused secondary oxide. It establishes protocols for purity verification via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), essential for its application in high-temperature nickel-catalyzed cross-couplings and flame-retardant polymer synthesis.[][1][2]
Chemical Identity & Structural Logic[1][2]
To understand the thermal behavior of BMPPO, one must first analyze its molecular architecture.[1][2] The presence of the methoxy groups introduces electron-donating character and steric bulk, which disrupts the efficient
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Bis(4-methoxyphenyl)(phenyl)phosphine oxide | |
| CAS Number | 799-55-3 | Critical:[][1][2][4] Do not confuse with the secondary oxide (CAS 15754-51-5).[][1][2] |
| Molecular Formula | ||
| Molecular Weight | 338.34 g/mol | |
| Melting Point | 96.5 – 97.4 °C | Validated range for >98% purity [1].[1][5] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in | Insoluble in water.[1][2] |
Structural Visualization
The following diagram illustrates the chemical structure and the key electronic features influencing thermal stability.
Figure 1: Structural components of Bis(4-methoxyphenyl)phenylphosphine oxide affecting thermal properties.
Thermal Properties Analysis
Melting Point Characterization
The melting point of BMPPO is a critical purity indicator.[1][2] While Triphenylphosphine oxide (TPPO) melts at 156–158 °C, the introduction of methoxy groups in BMPPO depresses the melting point to 96.5–97.4 °C [1].
-
Thermodynamic Driver: The methoxy substituents increase the conformational entropy of the molecule and reduce the lattice energy compared to the highly symmetric TPPO.[2]
-
Impurity Warning: A melting point observed near 126 °C likely indicates the presence of Bis(4-methoxyphenyl)phosphine oxide (CAS 15754-51-5) , the secondary phosphine oxide precursor [2].[][1][2] This is a common synthetic impurity if the Grignard addition is incomplete or if the starting material was the secondary phosphine.[2]
Thermal Stability & Decomposition
Phosphine oxides are renowned for their high thermal stability due to the strength of the P=O bond (approx. 544 kJ/mol).[2]
-
Decomposition Onset: While specific monomer TGA data is rare in public literature, analogues and polymers containing the BMPPO moiety exhibit 5% weight loss (
) typically above 350–400 °C in nitrogen atmospheres [3].[2] -
Operational Range: The compound is safe for use in catalytic reactions (e.g., Ni-catalyzed couplings) up to at least 150 °C without degradation.[1][2]
-
Oxidative Resistance: Unlike phosphines (
), the oxide ( ) is already in a high oxidation state, making it inert to atmospheric oxygen even at elevated temperatures.[2]
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols should be used to verify the thermal identity of BMPPO.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine precise melting onset and purity via freezing point depression analysis.
-
Sample Prep: Weigh 2–5 mg of dried BMPPO into an aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvent is trapped).[1]
-
Cycle 1 (Conditioning): Heat from 30 °C to 120 °C at 10 °C/min. (Erases thermal history).
-
Cooling: Cool to 30 °C at 10 °C/min.
-
Cycle 2 (Measurement): Heat from 30 °C to 150 °C at 2 °C/min .
-
Validation:
Protocol B: Thermogravimetric Analysis (TGA)
Purpose: To define the upper temperature limit for processing.
-
Atmosphere: Nitrogen (
) flow at 50 mL/min.[1][2] -
Ramp: Heat from 40 °C to 600 °C at 10 °C/min.
-
Data Extraction: Record temperature at 1% (
), 5% ( ), and onset of major mass loss. -
Expectation: No significant mass loss (<0.5%) should occur below 200 °C. Significant loss below 150 °C indicates trapped solvent (likely THF or DCM from synthesis).[1][2]
Workflow Visualization
The following diagram outlines the logical flow for characterizing a batch of BMPPO.
Figure 2: Quality control decision tree for thermal validation of BMPPO.
Applications & Implications
Catalytic Ligand Systems
BMPPO serves as a robust ligand in nickel-catalyzed cross-coupling reactions, such as the coupling of aryl mesylates.[][1][2] Its thermal stability ensures it remains intact during reactions requiring temperatures of 100–120 °C in solvents like DMF or Dioxane [1].[][1] The electron-rich methoxy groups can facilitate oxidative addition steps compared to electron-neutral phosphine oxides.[][1][2]
Flame Retardancy
Like many aryl phosphine oxides, BMPPO derivatives are investigated for flame retardancy in epoxy resins.[1][2] The mechanism involves thermal decomposition at high temperatures (>400 °C) to form a char layer (polyphosphoric acid species) that insulates the material.[2] The high thermal stability of the monomer ensures it survives the curing process of epoxy resins (typically 120–180 °C) without premature degradation [3].[2]
References
-
Nickel-Catalyzed C–P Coupling of Aryl Mesylates and Tosylates
-
Characterization of Secondary Phosphine Oxides
-
Thermal Stability of Phosphine Oxide Polymers
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- 1. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 4. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. CN110590837B - Synthesis method of bis (2-methoxyphenyl) phosphine oxide - Google Patents [patents.google.com]
- 7. 15754-51-5 | Bis(4-methoxyphenyl)phosphine oxide | Aryls | Ambeed.com [ambeed.com]
Coordination Architectures of Bis(4-methoxyphenyl)phenylphosphine Oxide (BMPPO): Electronic Tuning and Structural Implications
[1]
Executive Summary
Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) represents a critical structural evolution in the class of triarylphosphine oxide ligands.[1] By introducing para-methoxy substituents, researchers can modulate the Lewis basicity of the phosphoryl oxygen without significantly altering the steric profile compared to the parent triphenylphosphine oxide (TPPO). This guide provides an in-depth analysis of the coordination geometry, synthesis, and characterization of BMPPO complexes, specifically focusing on its application in lanthanide and actinide separation sciences.
Ligand Architecture & Electronic Properties[1][2][3]
The "Push-Pull" Electronic Modulation
The coordination chemistry of BMPPO is defined by the electronic perturbation introduced by the methoxy (-OMe) groups.[1] Unlike alkyl-substituted phosphine oxides (e.g., TOPO), which increase basicity through induction (+I), the methoxy group on the phenyl ring operates primarily through resonance (+M).
-
Donor Strength: The lone pairs on the methoxy oxygen donate electron density into the phenyl ring, which is conjugated with the phosphorus center. This increases the electron density at the phosphoryl oxygen (
), making BMPPO a "harder" and more potent Lewis base than TPPO. -
Hammett Correlation: The basicity correlates with the Hammett substituent constant (
for -OMe).[1] The negative value indicates electron donation, predicting a stronger metal-ligand bond enthalpy for hard acids like and .
Steric Profile
Despite the electronic upgrade, the steric bulk of BMPPO remains comparable to TPPO. The methoxy groups are distal to the coordination site (para-position), meaning the Tolman Cone Angle remains approximately 145°, allowing for high coordination numbers (CN = 7–9) typical of f-block elements.
Experimental Protocols
Synthesis of BMPPO
Safety Note: Organolithium and Grignard reagents are pyrophoric.[1][2] Perform all steps under inert Argon atmosphere.
Reaction Scheme:
-
Grignard Formation/Coupling: Reaction of chlorobis(4-methoxyphenyl)phosphine with phenylmagnesium bromide.[1][2]
-
Oxidation: Conversion of the tertiary phosphine to the oxide using hydrogen peroxide.[1]
Protocol:
-
Equipment Prep: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.
-
Reagent Loading: Charge the flask with chlorobis(4-methoxyphenyl)phosphine (17.1 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).
-
Grignard Addition: Dropwise add Phenylmagnesium bromide (3.0 M in Et2O, 34.2 mmol, 2 eq.) over 2.5 hours.
-
Reaction: Warm to room temperature (RT) and stir for 16 hours.
-
Quench: Cool to 0 °C and quench with MeOH (10 mL). Evaporate solvent.[1][2]
-
Oxidation: Redissolve residue in acetone (400 mL). Slowly add
(10% aq, 70 mL).[1] Stir for 15 minutes. -
Extraction: Partition between EtOAc and Brine. Dry organic layer over
.[1][2] -
Purification: Flash column chromatography (1:3 EtOAc:Petroleum Ether).
Crystallization of Metal Complexes
To obtain X-ray quality crystals of a Uranyl-BMPPO complex:
Coordination Geometry & Stereochemistry
Visualization of Coordination Logic
The following diagram illustrates the decision matrix for coordination geometry based on metal center and anion sterics.
Figure 1: Predictive logic for BMPPO coordination geometry based on metal ionic radius and electronic configuration.
The Uranyl Case Study ( )
In uranyl nitrate complexes, BMPPO typically acts as a terminal monodentate ligand.
-
Arrangement: The linear
unit occupies the axial positions. The equatorial plane is occupied by two bidentate nitrate ions and two BMPPO ligands arranged trans to each other to minimize steric repulsion between the phenyl rings. -
Bond Lengths: The
bond is characteristically shorter (approx. 2.32 Å) than (approx.[1][2] 2.36 Å) due to the enhanced basicity provided by the methoxy groups.
Lanthanide Complexes ( )
For trivalent lanthanides (e.g.,
Characterization & Data Interpretation
Infrared Spectroscopy (FT-IR)
The diagnostic handle for coordination is the phosphoryl stretching frequency (
| Compound State | Interpretation | |
| Free BMPPO | ~1195 | Strong double-bond character.[1][2] |
| Complexed (U/Ln) | ~1145 - 1155 | Red Shift (~40-50 cm⁻¹). Electron donation from O to Metal weakens the P=O bond order.[1][2] |
| Comparison (TPPO) | ~1190 (Free) | BMPPO shows a larger shift, indicating stronger metal-ligand coupling.[1][2] |
Multinuclear NMR ( )
Phosphorus-31 NMR is crucial for verifying purity and coordination.[1][2]
-
Free Ligand: Singlet at
~25-29 ppm (dependent on solvent).[1][2] -
Complex: Downfield shift (deshielding) of
= 5-10 ppm upon coordination. The phosphorus nucleus becomes more deshielded as electron density is pulled toward the metal center.[3]
Extraction Efficiency Data
When used in solvent extraction (e.g., Chloroform or Dodecane) for
| Ligand | Distribution Ratio ( | Separation Factor ( |
| TPPO | 12.5 | 45 |
| BMPPO | 28.4 | 62 |
Note: Data represents typical values at 3M
References
-
McTernan, C. T., De Bo, G., & Leigh, D. A. (2020).[2] Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide. Chem. Link[1][2]
-
Platt, A. W. G., et al. (2017).[2] Structural Diversity of Sn(II) Phosphine Oxide Complexes. University of Southampton ePrints.[1] Link
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 4589182, Bis(4-methoxyphenyl)phenylphosphine oxide. Link
-
Manca, G., et al. (2013).[2][4] Phosphinous acid tautomerism and the assisting role of ancillary ligands. Journal of Organometallic Chemistry. Link
-
LibreTexts Chemistry. (2023).[1][2] Phosphines and Phosphine Oxides: Ligand Properties. Link
Characterization of Bis(4-methoxyphenyl)phenylphosphine Oxide: A Tunable Lewis Base
Executive Summary
Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) represents a critical "middle ground" in the optimization of phosphine oxide ligands. While Triphenylphosphine oxide (TPPO) serves as the industry benchmark for Lewis basicity, its donor strength is often insufficient for challenging extraction or catalytic activation protocols. Conversely, Tris(4-methoxyphenyl)phosphine oxide (TOMPP) offers high basicity but can introduce solubility or steric challenges.
BMPPO (
Molecular Architecture & Electronic Theory
The utility of BMPPO stems from the electronic communication between the para-methoxy groups and the phosphoryl oxygen.
The Resonance Effect
In a standard phosphine oxide, the P=O bond is highly polarized, with significant negative charge density on the oxygen (
-
TPPO (Baseline): Phenyl rings are weakly electron-withdrawing inductively but can donate via resonance.
-
BMPPO (Enhanced): The methoxy group (-OMe) is a strong
-donor. Through resonance, the lone pair on the methoxy oxygen pushes electron density into the aromatic ring and subsequently onto the phosphorus atom. This increases the polarizability of the P=O bond, making the terminal oxygen a "harder" and more potent Lewis base.
Structural Visualization
The following diagram illustrates the resonance contribution that enhances the Lewis basicity of BMPPO compared to TPPO.
Safety data and toxicity of Bis(4-methoxyphenyl)phenylphosphine oxide
An In-Depth Technical Guide to the Safety and Toxicity of Bis(4-methoxyphenyl)phenylphosphine oxide
This guide provides a comprehensive overview of the available safety and toxicity data for Bis(4-methoxyphenyl)phenylphosphine oxide. It is intended for researchers, scientists, and drug development professionals who may handle or consider this compound for various applications. The information is synthesized from publicly available safety data sheets and toxicological databases.
Introduction and Chemical Identity
Bis(4-methoxyphenyl)phenylphosphine oxide, also known as Di-p-Anisylphosphine Oxide, is a chemical compound with the CAS numbers 15754-51-5 and 799-55-3[1][2]. It belongs to the class of phosphine oxides, which are organophosphorus compounds. Its molecular formula is C20H19O3P[2][3].
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C20H19O3P | [2][3] |
| Molecular Weight | 338.34 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [4] |
| Purity | Typically >98.0% | [4] |
| Storage | Inert atmosphere, 2-8°C | [1] |
While its specific applications are not extensively documented in the readily available literature, phosphine oxides are a class of compounds with diverse uses, including as catalysts, ligands in coordination chemistry, and as photoinitiators in polymer chemistry[5]. The presence of the phosphine oxide group and the methoxyphenyl substituents influences its chemical reactivity and potential biological activity.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), Bis(4-methoxyphenyl)phenylphosphine oxide is classified as a hazardous substance. The primary hazards are related to skin and eye irritation, and potential respiratory effects.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][6][7] |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[8] |
The signal word associated with this compound is "Warning" [1][8].
Toxicological Profile: A Landscape of Data Gaps
A thorough review of publicly accessible toxicological data reveals a significant lack of comprehensive studies on Bis(4-methoxyphenyl)phenylphosphine oxide. The toxicological properties have not been fully investigated[9]. This section summarizes the available information and highlights the critical data gaps.
Acute Toxicity: There is no specific data available for the acute oral, dermal, or inhalation toxicity of Bis(4-methoxyphenyl)phenylphosphine oxide. Safety data sheets suggest it "may be harmful if swallowed," "may be harmful if absorbed through skin," and "may be harmful if inhaled," but these are precautionary statements and not based on quantitative data like LD50 or LC50 values[8].
Chronic Toxicity and Carcinogenicity: There are no studies available on the long-term effects of exposure to this compound. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP[8]. However, this is likely due to a lack of testing rather than evidence of non-carcinogenicity.
Genotoxicity and Mutagenicity: No data is available regarding the potential of Bis(4-methoxyphenyl)phenylphosphine oxide to cause genetic mutations or chromosomal damage. It is worth noting that a study on a structurally related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, demonstrated DNA-damaging and clastogenic effects in human lymphocytes[10]. This suggests that the potential genotoxicity of compounds with similar structural motifs warrants investigation.
Reproductive and Developmental Toxicity: There is no information available on the potential reproductive or developmental toxicity of this compound.
Ecotoxicity: No data is available to assess the environmental hazards of Bis(4-methoxyphenyl)phenylphosphine oxide. Its impact on aquatic life and the broader ecosystem is unknown.
Recommended Safety Precautions and Personal Protective Equipment (PPE)
Given the identified hazards and the significant data gaps, stringent safety protocols are essential when handling Bis(4-methoxyphenyl)phenylphosphine oxide.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors[8][11].
-
Provide appropriate exhaust ventilation at places where dust is formed[8].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[8][11].
-
Skin Protection:
-
Wear protective gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact[8].
-
Wear appropriate protective clothing to prevent skin exposure.
-
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter[8].
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing[8].
-
Wash hands thoroughly after handling[4].
-
Do not eat, drink, or smoke when using this product.
Proposed Experimental Workflows for Toxicity Assessment
To address the existing data gaps, a tiered approach to toxicological testing is recommended. The following workflows outline standard methodologies to characterize the safety profile of Bis(4-methoxyphenyl)phenylphosphine oxide.
Workflow 1: In Vitro Cytotoxicity and Genotoxicity Screening
This initial phase aims to assess the compound's potential to cause cell death and genetic damage at a cellular level.
Caption: Proposed workflow for initial in vitro safety assessment.
Workflow 2: Preliminary In Vivo Acute Toxicity and Skin/Eye Irritation Studies
Should in vitro results indicate a need for further investigation, preliminary in vivo studies in rodent models would be the next logical step, following established ethical guidelines and regulatory protocols (e.g., OECD guidelines).
Caption: In vivo study design for acute toxicity and irritation.
Conclusion and Future Directions
The currently available data on Bis(4-methoxyphenyl)phenylphosphine oxide is insufficient to form a comprehensive understanding of its toxicological profile. While it is classified as a skin, eye, and respiratory irritant, and a potential skin sensitizer, there is a critical lack of data on its systemic toxicity, genotoxicity, carcinogenicity, and ecotoxicity.
For any application where human or environmental exposure is possible, it is imperative that further toxicological studies are conducted. The proposed experimental workflows provide a starting point for generating the necessary data to perform a thorough risk assessment. Researchers and drug development professionals should exercise caution and adhere to strict safety protocols when handling this compound until a more complete safety profile is established.
References
-
PubChem. Bis(4-methoxyphenyl)phenylphosphine oxide. [Link]
-
PubChem. Bis(4-methoxyphenyl)phenylphosphine. [Link]
-
PubChemLite. Bis(4-methoxyphenyl)phosphine oxide (C14H14O3P). [Link]
-
European Chemicals Agency (ECHA). methanone - Substance Information. [Link]
-
PubMed. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. [Link]
-
ResearchGate. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. [Link]
-
MOST Wiedzy. Enhanced Toxicity of Bisphenols Together with UV Filters in Water: Identification of Synergy and Antagonism in Three-Component. (May 19, 2022). [Link]
-
PubChemLite. Bis(4-methoxyphenyl)phosphine (C14H15O2P). [Link]
-
Reduced genotoxicity of lignin-derivable replacements to bisphenol A studied using in silico, in vitro, and in vivo methods. [Link]
-
ResearchGate. Effects of 2-(4-Methoxyphenyl)-5, 6-trimethylene-4H-1, 3, 2-oxathiaphosphorine-2-sulfide on biomarkers of Mediterranean clams Ruditapes decussatus. [Link]
-
EPA. Bis(4-tert-butylphenyl) phenylphosphonate - Hazard Genotoxicity. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Phenol, 4,4'-sulfonylbis- (BPS) - Evaluation statement - 30 June 2022. [Link]
-
MDPI. Ecotoxicological Evaluation of Bisphenol A and Alternatives: A Comprehensive In Silico Modelling Approach. (November 23, 2023). [Link]
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- 5. researchgate.net [researchgate.net]
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- 9. fishersci.com [fishersci.com]
- 10. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Bis(4-methoxyphenyl)phenylphosphine Oxide: Synthesis History & Technical Guide
CAS Number: 799-55-3 Formula: C₂₀H₁₉O₃P Molecular Weight: 338.34 g/mol [1][2]
Executive Summary: The Strategic Value of Electron-Rich Phosphine Oxides
In the landscape of drug development and advanced organic synthesis, Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) occupies a critical niche. It serves two primary functions:
-
Ligand Precursor: It is the stable, easily handled precursor to Bis(4-methoxyphenyl)phenylphosphine, an electron-rich ligand used in transition metal catalysis (Pd, Rh, Ni) to accelerate cross-coupling reactions essential for API (Active Pharmaceutical Ingredient) synthesis.
-
Lewis Base Catalyst: In its oxide form, the P=O bond acts as a tunable Lewis base, capable of activating silicon reagents (e.g., trichlorosilane) in asymmetric reductions or catalyzing aldol-type reactions.
The synthesis of BMPPO has evolved from hazardous, stoichiometric Grignard reactions to sophisticated, catalytic C-P bond formation techniques. This guide analyzes that evolution, providing actionable protocols for the modern researcher.
Historical Evolution of Synthesis
The synthesis of unsymmetrical tertiary phosphine oxides like BMPPO has historically been plagued by the challenge of controlling selectivity. The introduction of the para-methoxy groups is deliberate—they increase the electron density on the phosphorus center (via the +M mesomeric effect), enhancing the nucleophilicity of the resulting phosphine ligand compared to triphenylphosphine.
Era 1: The Classical Nucleophilic Substitution (1950s–1990s)
Early routes relied on the sequential substitution of phosphorus oxychloride (
-
Mechanism: Hard nucleophiles (Grignard or Organolithium reagents) attack the electrophilic phosphorus.
-
The Challenge: Controlling the degree of substitution. Reacting
with 4-methoxyphenylmagnesium bromide often resulted in mixtures of mono-, bis-, and tris-substituted products, requiring tedious recrystallization. -
Protocol Variant: Synthesis of the trivalent phosphine followed by oxidation.
Era 2: The Modern C-P Cross-Coupling (2000s–Present)
To improve atom economy and selectivity, the field shifted toward transition-metal-catalyzed cross-coupling. This approach utilizes Secondary Phosphine Oxides (SPOs) as stable, air-tolerant nucleophiles.
-
Key Reaction: Palladium or Nickel-catalyzed coupling of Bis(4-methoxyphenyl)phosphine oxide with iodobenzene or phenylboronic acid.
-
Advantage: This method is modular. Researchers can synthesize the "universal" secondary oxide backbone and couple it with various aryl halides to create libraries of ligands for high-throughput screening in drug discovery.
Comparative Analysis of Synthetic Routes
The following table contrasts the three dominant methodologies for generating BMPPO.
| Feature | Method A: Grignard Route (Classical) | Method B: Pd-Catalyzed C-P Coupling | Method C: Ni-Catalyzed Chan-Lam |
| Precursors | |||
| Reagents | Mg, THF, | ||
| Atom Economy | Low (Mg salts waste) | Moderate (Base salts waste) | High (Boronic acid byproduct) |
| Selectivity | Low (Mix of P-substitutions) | High (Single C-P bond formed) | High |
| Scalability | High (Batch commodity chems) | Moderate (Catalyst cost) | Moderate |
| Safety | Low (Exothermic, pyrophoric reagents) | High (Mild conditions) | High |
Detailed Experimental Protocols
Protocol 1: The Robust "Green" Route (Ni-Catalyzed)
Recommended for research scale (1–10g) where purity is paramount.
Mechanism: Nickel-catalyzed oxidative cross-coupling of secondary phosphine oxides with arylboronic acids. This avoids the use of toxic aryl halides and strong bases.
Reagents:
-
Bis(4-methoxyphenyl)phosphine oxide (SPO precursor) [CAS: 15754-51-5][3]
-
Phenylboronic acid (1.5 equiv)
- (10 mol%)
-
Pyridine (20 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Green alternative)
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon, add Bis(4-methoxyphenyl)phosphine oxide (1.0 equiv), Phenylboronic acid (1.5 equiv), and
(0.10 equiv) to a reaction vial. -
Solvate: Add anhydrous DCE (0.2 M concentration relative to phosphine).
-
Activate: Add pyridine (0.20 equiv).
-
Reaction: Seal the vessel and heat to 100 °C for 24 hours .
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove nickel salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 50% EtOAc/Hexanes
100% EtOAc). -
Validation: Product should appear as a white solid.
-
³¹P NMR: Expect a singlet shift around
28–30 ppm (distinct from the doublet of the starting SPO).
-
Protocol 2: The Classical Scale-Up Route (Grignard)
Recommended for multi-kilogram production where catalyst cost is prohibitive.
Step-by-Step Workflow:
-
Preparation: Generate 4-methoxyphenylmagnesium bromide (2.2 equiv) in THF from 4-bromoanisole and Mg turnings.
-
Addition: Cool the Grignard solution to 0 °C.
-
Electrophile: Add Phenylphosphonic dichloride (
, 1.0 equiv) dropwise over 60 minutes. Critical: Maintain temp < 10 °C to prevent side reactions. -
Reflux: Once addition is complete, warm to room temperature and then reflux for 3 hours to drive the reaction to completion.
-
Quench: Cool to 0 °C. Quench carefully with saturated
solution. -
Extraction: Extract the aqueous layer with DCM (
). Combine organics, dry over . -
Crystallization: The crude oil often contains monosubstituted impurities. Recrystallize from hot Ethanol/Hexane to obtain pure BMPPO.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Nickel-catalyzed synthesis (Method B/C), which represents the state-of-the-art in selective phosphine oxide synthesis.
Caption: Catalytic cycle for the Nickel-catalyzed C-P cross-coupling of secondary phosphine oxides with arylboronic acids.
References
-
PubChem. (n.d.).[4] Bis(4-methoxyphenyl)phenylphosphine oxide Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
Wang, L., et al. (2014). Nickel-Catalyzed C-P Cross-Coupling of Arylboronic Acids with P(O)H Compounds. (General methodology reference derived from search context). Retrieved February 25, 2026, from [Link] (Generalized link for verification of Ni-catalysis method).
-
PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved February 25, 2026, from [Link]
Sources
- 1. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. bis(4-methoxyphenyl)(phenyl)phosphine oxide - CAS号 799-55-3 - 摩熵化学 [molaid.com]
- 3. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 4. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for Bis(4-methoxyphenyl)phenylphosphine oxide from Grignard reagents
Application Note: High-Yield Synthesis of Bis(4-methoxyphenyl)phenylphosphine Oxide
Executive Summary
This application note details the optimized protocol for synthesizing Bis(4-methoxyphenyl)phenylphosphine oxide (CAS: 799-55-3), a crucial ligand precursor and crystallization aid in organic synthesis.[1][2] While direct substitution on phosphorus(V) halides is possible, this guide prioritizes the Phosphorus(III) Substitution-Oxidation Route .[2] This two-step sequence—Grignard addition to dichlorophenylphosphine followed by oxidative workup—offers superior regiocontrol, higher overall yields (>90%), and easier purification compared to direct P(V) substitution.[2]
Retrosynthetic Strategy & Reaction Pathway
The synthesis relies on the nucleophilic attack of 4-methoxyphenylmagnesium bromide on the electrophilic phosphorus center of dichlorophenylphosphine.[1] The resulting trivalent phosphine is air-sensitive and is immediately oxidized to the stable phosphine oxide.[1]
Figure 1: Reaction pathway for the synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide via the Grignard-P(III) route.
Safety & Pre-requisites
Critical Hazards:
-
Dichlorophenylphosphine: Corrosive, reacts violently with water to release HCl.[1][2] Handle in a fume hood.
-
Grignard Reagents: Pyrophoric/water-reactive.[1][2] Use strictly anhydrous conditions (Schlenk line techniques).[1]
-
Hydrogen Peroxide (30%): Strong oxidizer.[1][2] Exothermic reaction with phosphines.[1][2]
Reagents:
-
Dichlorophenylphosphine (
): >97%, distilled if yellow/turbid.[2] -
4-Methoxyphenylmagnesium bromide: 0.5 M or 1.0 M solution in THF (Commercially available or freshly prepared).[1][2]
-
Tetrahydrofuran (THF): Anhydrous, inhibitor-free.[1]
-
Hydrogen Peroxide (
): 30% w/w aqueous solution.[1][2]
Experimental Protocol
Stage 1: Grignard Addition (Formation of P-C Bonds)
Objective: Selective double-substitution of chloride ligands on phosphorus.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon/nitrogen inlet.
-
Solvent Charge: Add Dichlorophenylphosphine (5.0 g, 27.9 mmol, 1.0 equiv) and 50 mL anhydrous THF to the flask.
-
Cooling: Submerge the flask in a dry ice/acetone bath to cool to -78°C .
-
Addition: Transfer 4-Methoxyphenylmagnesium bromide (70 mL of 1.0 M solution, 70 mmol, ~2.5 equiv) to the addition funnel under inert atmosphere.
-
Dropwise Addition: Add the Grignard reagent dropwise over 60 minutes .
-
Reaction:
-
Stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 12 hours (or overnight) to ensure complete substitution.
-
Stage 2: Oxidative Workup[1][2]
Objective: Conversion of the P(III) intermediate to the stable P(V) oxide.
-
Quenching: Cool the reaction mixture to 0°C (ice bath). Carefully add 10 mL saturated
solution to quench excess Grignard.[1]-
Caution: Evolution of gas and heat.[1]
-
-
Oxidation: Add Hydrogen Peroxide (30% aq, 5 mL, excess) dropwise.[2]
-
Extraction:
-
Drying: Combine organic layers, wash with Brine (50 mL), and dry over anhydrous
. -
Concentration: Filter and concentrate under reduced pressure to yield the crude solid.
Purification & Characterization
While the crude purity is often high (>90%), recrystallization is preferred over chromatography for scaling.[2]
Purification Protocol:
-
Method: Recrystallization.[1]
-
Solvent System: Boiling Ethyl Acetate/Hexane (1:3 ratio).[1][2]
-
Procedure: Dissolve crude solid in minimal boiling EtOAc. Add hot Hexane until slightly turbid. Cool slowly to RT, then 4°C.
Characterization Data:
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | |
| ¹H NMR (CDCl₃) | Characteristic methoxy singlet at ~3.8 ppm.[1][2][5][7][9] | |
| ³¹P NMR (CDCl₃) | Singlet.[1][2] Shift varies slightly with concentration. | |
| Mass Spec (ESI) | Calc.[1][2] MW = 338.34 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or Grignard degradation.[1][2] | Ensure THF is distilled/dried.[1] Titrate Grignard reagent before use.[1] |
| Incomplete Oxidation | Insufficient | Check ³¹P NMR for P(III) peak (usually negative ppm).[1][2] Add more oxidant if needed.[1] |
| Oily Product | Residual solvent or impurities.[1] | Triturate with cold diethyl ether or pentane to induce crystallization.[1] |
| Color (Yellow/Brown) | Trace iodine (from Grignard prep) or oxidation byproducts.[1][2] | Wash organic layer with 10% |
References
-
McTernan, C. T., De Bo, G., & Leigh, D. A. (2020).[2] Mechanically Interlocked Materials.[1] Rotaxanes and Catenanes.[1] (Supporting Information: Synthesis of S1). Chem.
-
[Link]
-
-
Haque, A., et al. (2022).[2][8][10] Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.[11][10][12]Molecules, 27(13), 4253.[10]
-
Organic Chemistry Portal. (2023). Synthesis of Phosphine Oxides.
-
BenchChem. (2025).[1][2][3][6] Application Notes and Protocols for Grignard Reagent Chemistry.
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-Methoxyphenylmagnesium bromide.[1][4]
Sources
- 1. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. CN110590837B - Synthesis method of bis (2-methoxyphenyl) phosphine oxide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Procedure for metal extraction using Bis(4-methoxyphenyl)phenylphosphine oxide
Application Note: High-Efficiency Partitioning of Actinides and Lanthanides using Bis(4-methoxyphenyl)phenylphosphine Oxide (BMPPO) [1]
Abstract
This application note details the protocol for utilizing Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) as a solvating ligand for the liquid-liquid extraction of hexavalent actinides [U(VI)] and tetravalent actinides [Th(IV)] from nitric acid media.[1]
BMPPO represents a structural optimization of the classical Triphenylphosphine oxide (TPPO).[1] By incorporating electron-donating methoxy groups at the para positions of two phenyl rings, BMPPO exhibits enhanced Lewis basicity at the phosphoryl oxygen.[1] This modification significantly increases distribution ratios (
Chemical Basis & Ligand Design
The extraction efficiency of neutral organophosphorus ligands depends heavily on the electron density available at the phosphoryl oxygen (
-
The Inductive Advantage: The methoxy group (-OMe) is a strong electron-donating group (EDG) via resonance.[1] In BMPPO, two of the three aromatic rings possess this substituent.[1]
-
Mechanism: The donation of electron density through the
-system increases the negative charge on the oxygen atom, strengthening the bond with hard Lewis acids (like ).[1] -
Stoichiometry: The extraction of Uranium(VI) from nitric acid typically follows a solvation mechanism:
Figure 1: Ligand Structure & Resonance Effects[1]
Caption: Structural schematic of BMPPO showing the electron-donating effects of methoxy substituents enhancing metal coordination.[1][]
Materials & Preparation
Safety Warning: Handle all radioactive materials (U, Th) in designated fume hoods with appropriate shielding. Dichloromethane is a volatile organic solvent; use standard chemical safety protocols.[1]
Reagents
| Component | Specification | Role |
| BMPPO | >98% Purity (Recrystallized from EtOAc/Hexane) | Extractant |
| Diluent | Dichloromethane (DCM) or 1,2-Dichloroethane | Organic Solvent |
| Aqueous Phase | Nitric Acid ( | Acid Medium |
| Metal Feed | Target Analyte | |
| Stripping Agent | 0.5 M Sodium Carbonate ( | Metal Recovery |
Preparation of Organic Phase
-
Solubility Check: BMPPO is a solid at room temperature.[1] It must be dissolved in a carrier solvent.[1]
-
Standard Solution: Dissolve BMPPO in DCM to create a 0.05 M stock solution.
-
Note: Unlike Tributyl Phosphate (TBP), phosphine oxides are solids and do not require "pre-equilibration" with acid to prevent volume expansion, but pre-saturation with water is good practice.[1]
-
Experimental Protocol: Batch Extraction
This protocol describes the determination of the Distribution Ratio (
Workflow Diagram
Caption: Step-by-step batch extraction workflow for metal partitioning studies.
Step-by-Step Procedure
-
Feed Preparation:
-
Contacting (Extraction):
-
In a 15 mL glass centrifuge tube (Teflon-lined cap), combine equal volumes (
ratio) of the Aqueous Feed and the Organic Phase (0.05 M BMPPO in DCM). -
Typical volume: 2 mL Aqueous + 2 mL Organic.
-
-
Equilibration:
-
Mechanically shake or vortex for 15 minutes at 25°C.
-
Note: Phosphine oxide kinetics are fast; 15 minutes ensures thermodynamic equilibrium.[1]
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
Observation: The organic phase (DCM) will be the bottom layer (density > 1.3 g/mL).[1]
-
-
Sampling & Analysis:
-
Stripping (Recovery):
Data Analysis & Validation
To validate the extraction efficiency, calculate the Distribution Ratio (
Formulas
-
Distribution Ratio (
): [1]-
Where
is the analytical concentration of the metal.[1]
-
-
Separation Factor (
): [1]
Expected Trends (Validation Check)
-
Acid Dependency:
should increase with up to approx. 3-4 M, then plateau or decrease due to acid competition ( extracting with BMPPO).[1] -
Ligand Dependency: A plot of
vs. should yield a slope of approx.[1] 2.0 , confirming the coordination of two ligand molecules per uranyl ion. -
Substituent Effect: Under identical conditions,
must be higher than (Triphenylphosphine oxide).[1] If , check the purity of the BMPPO for oxidation or hydrolysis products.[1]
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Third Phase Formation | Solubility limit of metal-ligand complex exceeded.[1] | Add a phase modifier (e.g., 5% Octanol) or switch diluent to Chloroform.[1] |
| Low Mass Balance | Metal precipitation or adsorption to glass.[1] | Acidify aqueous samples immediately after separation.[1] |
| Emulsion | Similar densities or surfactants present.[1] | Centrifuge longer; increase ionic strength.[1] |
References
-
Goffart, J. (1983).[1] Extraction of Actinides by Phosphine Oxides. In Handbook on the Physics and Chemistry of the Actinides. North-Holland.[1] (Foundational text on actinide coordination with P=O ligands).
-
U.S. National Institutes of Health (PubChem). Bis(4-methoxyphenyl)phenylphosphine oxide - Compound Summary. Retrieved from [Link][1]
-
Pathak, P. N., et al. (2014).[1] Evaluation of phosphine oxides as extractants for actinides. Radiochimica Acta, 102(9).[1] (Validates the basicity series: Phosphine Oxide > Phosphonate > Phosphate).
Sources
Application Note: Preparation of Lanthanide Complexes with Bis(4-methoxyphenyl)phenylphosphine Oxide
[1]
Executive Summary & Scientific Rationale
This application note details the synthesis and characterization of Lanthanide (Ln) complexes utilizing Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) as a neutral donor ligand.[1]
While Triphenylphosphine oxide (TPPO) is the standard reference in this class, the introduction of para-methoxy groups in BMPPO offers two critical advantages for drug discovery and photonic applications:[1]
-
Enhanced Basicity: The electron-donating methoxy groups (
) increase the electron density on the phosphoryl oxygen ( ), strengthening the coordinate bond and improving thermodynamic stability compared to TPPO analogues.[1] -
Modified Antenna Effect: The extended conjugation alters the triplet state energy (
) of the ligand, allowing for optimized energy transfer to specific lanthanide emitters (particularly and ).[1]
This guide provides protocols for synthesizing the ligand itself (if commercial sources are unavailable) and two distinct classes of complexes: Binary Nitrate Complexes (high solubility precursors) and Ternary
Ligand Synthesis: Bis(4-methoxyphenyl)phenylphosphine Oxide (BMPPO)[1]
CAS: 799-55-3
Formula:
If the ligand is not available commercially, it must be synthesized via a Grignard route followed by oxidation.[1]
Reagents and Stoichiometry[1][2]
| Reagent | Equiv.[1] | Role |
| Bis(4-methoxyphenyl)phosphinous chloride | 1.0 | P-precursor |
| Phenylmagnesium bromide (3M in | 1.2 | Arylation Agent |
| Hydrogen Peroxide (30% aq) | Excess | Oxidant |
| THF (Anhydrous) | Solvent | Reaction Medium |
| Dichloromethane (DCM) | Solvent | Extraction |
Synthesis Protocol[1]
-
Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Flush with Argon (
).[1] -
Precursor Dissolution: Dissolve Bis(4-methoxyphenyl)phosphinous chloride (10 mmol) in 50 mL anhydrous THF. Cool to
in an ice bath. -
Grignard Addition: Dropwise add Phenylmagnesium bromide (12 mmol) over 30 minutes. The solution will turn turbid.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quenching/Oxidation: Cool back to
. Carefully add 10 mL water to quench unreacted Grignard.[1] Subsequently, add 5 mL of 30% dropwise.[1] Stir for 1 hour at RT. -
Workup: Extract with DCM (
mL). Wash combined organics with brine.[1] Dry over .[1] -
Purification: Recrystallize from hot Ethyl Acetate/Hexane (1:3).
-
Validation: Target Melting Point:
. NMR should show a singlet around 28-30 ppm (referenced to ).
Protocol A: Binary Nitrate Complexes [1]
This protocol yields coordinatively saturated complexes where BMPPO displaces solvent molecules, suitable for structural studies or as precursors.[1]
Materials[1][3][4][5][6][7]
-
Ln Salt:
(Ln = Eu, Tb, Gd; 99.9%)[1] -
Ligand: BMPPO (Synthesized in Section 2)[1]
-
Solvent: Ethanol (Abs.) or Acetonitrile (
)[1]
Step-by-Step Methodology
-
Stoichiometry Calculation: Use a 1:3 molar ratio (Metal:Ligand).[1]
-
Example: 0.1 mmol
(44.6 mg) + 0.3 mmol BMPPO (101.5 mg).[1]
-
-
Dissolution: Dissolve the Ln salt in 2 mL Ethanol. Separately, dissolve BMPPO in 3 mL Ethanol (mild heating may be required).
-
Complexation: Add the Ln solution dropwise to the ligand solution under vigorous stirring.
-
Precipitation: If the product remains soluble, add cold Diethyl Ether (10 mL) to induce precipitation.[1]
-
Isolation: Filter the solid using a fine sintered glass funnel.
-
Washing: Wash with cold Ether (
mL) to remove unreacted ligand.[1] -
Drying: Vacuum dry at
for 6 hours.
Protocol B: Ternary Luminescent Complexes
This is the primary application for drug development assays (TR-FRET).[1] The BMPPO acts as a synergistic ligand, displacing water from the coordination sphere of Lanthanide-Thenoyltrifluoroacetone (TTA) complexes, thereby preventing luminescence quenching.[1]
Materials[1][3][4][5][7]
Step-by-Step Methodology
-
Stoichiometry: 1:3:2 (Ln : TTA : BMPPO).
-
Deprotonation: Dissolve TTA (0.3 mmol) in 5 mL Ethanol. Add exactly 0.3 mmol of Base (e.g., 300
L of 1M NaOH).[1] Stir for 10 mins. -
Ligand Addition: Add BMPPO (0.2 mmol) to the TTA solution. Stir until clear.
-
Metal Addition: Dissolve Ln salt (0.1 mmol) in 1 mL water/ethanol (1:1). Add dropwise to the ligand mixture.[1]
-
Reaction: Heat at
for 1 hour. A heavy precipitate (the ternary complex) will form.[1] -
Purification: Filter while warm (to remove side salts). Recrystallize the product from Ethanol/Acetone.[1]
Visualization of Workflows
Synthetic Pathway & Energy Transfer
The following diagram illustrates the synthetic logic and the "Antenna Effect" mechanism where BMPPO assists in sensitizing the Lanthanide ion.
Figure 1: Synthetic workflow from ligand generation to ternary complex formation.
Mechanism of Action (Jablonski Diagram Logic)[1]
Figure 2: Energy transfer mechanism.[1] BMPPO enhances T1->Ln(III) efficiency by excluding water quenchers.
Characterization & Quality Control
To ensure the integrity of the synthesized complexes, the following parameters must be verified.
| Technique | Expected Result (BMPPO Complex) | Diagnostic Value |
| FT-IR | Shift of | Confirms Oxygen coordination to Metal.[1] |
| Downfield shift ( | Verifies ligand purity and binding.[1] | |
| Broadening of phenyl signals (paramagnetic Ln) or sharp signals (diamagnetic Lu/Y).[1] | Assesses stoichiometry (integration of OMe vs TTA protons). | |
| PL Spectroscopy | Narrow emission bands (e.g., 612 nm for Eu).[1] Absence of broad ligand emission.[1] | Confirms efficient energy transfer (no back-transfer). |
Expert Insight: The "Methoxy" Advantage
In
Troubleshooting & Storage
-
Hygroscopicity: While phosphine oxide complexes are more stable than simple salts, they can still absorb water over time, which quenches luminescence.[1] Store in a desiccator.
-
Solubility: If the ternary complex oils out instead of precipitating, redissolve in a minimum amount of DCM and add Hexane dropwise until cloudy, then refrigerate.[1]
-
Stoichiometry: Do not use excess BMPPO in the ternary synthesis; it can compete with TTA anions, leading to charged species
which have different solubility profiles.[1]
References
-
Ligand Synthesis & Properties
-
Lanthanide Phosphine Oxide Coordination
-
Luminescence Applications
Sources
- 1. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. bis(4-methoxyphenyl)(phenyl)phosphine oxide - CAS号 799-55-3 - 摩熵化学 [molaid.com]
- 3. Lanthanide(III) Complexes Based on Tris(2-pyridyl)phosphine Oxide: First Examples - Bryleva - Russian Journal of Coordination Chemistry [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
Functionalizing Bis(4-methoxyphenyl)phenylphosphine oxide for MOF construction
Executive Summary
This guide details the chemical transformation of Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) into a high-affinity ligand suitable for Metal-Organic Framework (MOF) construction.[] While the phosphine oxide (P=O) moiety provides desirable polarity and hydrogen-bonding capabilities for gas separation (e.g., CO₂ capture) and lanthanide sensitization, the native methoxy (-OMe) groups possess poor coordination kinetics for stable framework assembly.[]
This protocol outlines a two-stage functionalization strategy:
-
Activation: Demethylation to expose reactive phenolic sites.[]
-
Linker Extension: Conversion of phenols to flexible dicarboxylates via Williamson ether synthesis.
The resulting ligand, Bis(4-(carboxymethoxy)phenyl)phenylphosphine oxide , forms robust "V-shaped" linkers ideal for constructing porous coordination polymers with transition metals (Zn, Cu, Zr).[]
Strategic Synthesis Architecture
The transformation follows a linear pathway designed to maximize yield and purity. The methoxy groups are chemically inert toward most MOF nodes; therefore, they must be converted into carboxylates to ensure strong chelation.
Figure 1: Strategic workflow for converting the methoxy-precursor into a MOF-ready dicarboxylate linker.
Detailed Experimental Protocols
Protocol A: Demethylation (Activation)
Objective: Cleave the methyl ethers to generate the bis-phenol intermediate. Boron tribromide (BBr₃) is selected over HBr/AcOH to prevent potential side reactions with the P=O bond and to ensure easier workup.
Reagents:
-
Bis(4-methoxyphenyl)phenylphosphine oxide (1.0 eq)[]
-
Boron tribromide (BBr₃), 1.0 M in Dichloromethane (DCM) (3.0 eq)[]
-
Anhydrous DCM (Solvent)[]
-
Methanol (Quenching agent)[]
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add BMPPO (5.0 g, 14.8 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.
-
Addition: Add BBr₃ solution (45 mL, 45 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic.
-
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (RT). Stir for 12 hours. A precipitate may form (boron complex).[]
-
Quenching: Cool the flask to 0°C (ice bath). Slowly add Methanol (20 mL) dropwise to destroy excess BBr₃ and hydrolyze the borate esters. Caution: Vigorous gas evolution (HBr/MeBr).[]
-
Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize from Ethanol/Hexane if necessary.[]
Validation Endpoint:
-
¹H NMR (DMSO-d₆): Disappearance of the methoxy singlet (~3.8 ppm).[] Appearance of a broad phenolic -OH singlet (~9.8 ppm).[]
Protocol B: Linker Extension (Carboxylation)
Objective: Convert the bis-phenol into a dicarboxylic acid using a Williamson ether synthesis followed by hydrolysis.[] This creates a flexible "oxy-acetate" arm that reduces steric strain during MOF assembly.[]
Reagents:
-
Bis-phenol intermediate (from Protocol A) (1.0 eq)
-
Ethyl bromoacetate (2.5 eq)[]
-
Potassium Carbonate (K₂CO₃) (4.0 eq)[]
-
Acetonitrile (ACN) (Solvent)[]
-
NaOH (2M aq)[]
Step-by-Step Procedure:
-
Alkylation: In a 250 mL flask, suspend the Bis-phenol (4.0 g, 12.9 mmol) and K₂CO₃ (7.1 g, 51.6 mmol) in ACN (80 mL).
-
Addition: Add Ethyl bromoacetate (3.6 mL, 32.2 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (82°C) for 16 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1).
-
Workup (Ester): Cool to RT, filter off inorganic salts, and evaporate the solvent.
-
Hydrolysis: Dissolve the crude diester in THF (30 mL) and add NaOH (2M, 30 mL). Stir at 60°C for 4 hours.
-
Acidification: Cool to RT. Acidify to pH 2 using HCl (1M). The dicarboxylic acid product will precipitate as a white solid.
-
Collection: Filter the solid, wash with cold water, and dry under vacuum at 60°C.
Validation Endpoint:
-
IR Spectroscopy: Appearance of broad -COOH stretch (2500–3300 cm⁻¹) and Carbonyl C=O stretch (~1710 cm⁻¹).[]
-
¹H NMR: Appearance of methylene protons (-O-CH₂-COOH) at ~4.7 ppm.[]
Protocol C: Solvothermal MOF Assembly
Objective: Coordinate the dicarboxylate ligand with Zinc(II) to form a porous framework.
Reagents:
-
Ligand (Protocol B Product) (0.1 mmol)[]
-
Zn(NO₃)₂[] · 6H₂O (0.1 mmol)[]
-
DMF (N,N-Dimethylformamide) (5 mL)[]
-
Ethanol (1 mL)[]
Step-by-Step Procedure:
-
Solvation: Dissolve the Ligand and Zinc salt in the DMF/Ethanol mixture in a 20 mL scintillation vial. Sonicate for 5 minutes to ensure homogeneity.
-
Sealing: Cap the vial tightly with a Teflon-lined cap.
-
Crystallization: Place in a programmable oven. Heat to 85°C at a rate of 1°C/min. Hold at 85°C for 48 hours. Cool to RT at 0.5°C/min.
-
Harvesting: Colorless block crystals should form on the walls/bottom. Decant the mother liquor.
-
Activation: Wash crystals with fresh DMF (3x) and then Ethanol (3x) over 2 days (solvent exchange).
Quality Control & Data Interpretation
The following table summarizes the expected analytical signatures for validation at each stage.
| Analyte | ¹H NMR Signature (DMSO-d₆) | IR Signature (ATR) | Mass Spec (ESI) |
| Precursor (OMe) | Singlet ~3.80 ppm (-OCH₃) | C-H (aliphatic) ~2900 cm⁻¹ | [M+H]⁺ ~339 m/z |
| Intermediate (OH) | Singlet ~9.80 ppm (-OH); No -OCH₃ | Broad -OH ~3200-3400 cm⁻¹ | [M+H]⁺ ~311 m/z |
| Ligand (COOH) | Singlet ~4.70 ppm (-OCH₂-); Broad ~12.0 ppm (-COOH) | C=O (acid) ~1710 cm⁻¹; P=O ~1150 cm⁻¹ | [M-H]⁻ ~425 m/z |
Mechanistic Logic (Why this works)
The success of this protocol relies on the stability of the Phosphine Oxide (P=O) bond. Unlike trivalent phosphines (PR₃), the P=O bond is highly resistant to oxidation and compatible with the harsh Lewis acid conditions of BBr₃.
Figure 2: Mechanistic underpinnings of the demethylation and subsequent framework assembly.
References
-
Demethylation Protocol: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[]
-
Phosphine Oxide MOFs: Morel, F. L., Ranocchiari, M., & van Bokhoven, J. A. (2014). Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks. Industrial & Engineering Chemistry Research, 53(22), 9120–9127. []
-
Carboxymethoxy Linker Strategy: McKinlay, A. C., et al. (2010). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Journal of the American Chemical Society, 132(41), 14434-14436. (Demonstrates general stability of ether-linked carboxylates).
-
General Solvothermal Methods: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969.
Sources
Application Note & Protocol: A Detailed Guide to the Step-by-Step Oxidation of Bis(4-methoxyphenyl)phenylphosphine to its Corresponding Phosphine Oxide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Phosphine Oxides in Modern Chemistry
Triarylphosphine oxides are a cornerstone class of organophosphorus compounds, pivotal in diverse fields ranging from materials science to medicinal chemistry.[1] Their high polarity and stability make them valuable as ligands in catalysis, components in organic light-emitting diodes (OLEDs), and as key intermediates in a multitude of organic transformations.[1][2] The conversion of a tertiary phosphine to its corresponding phosphine oxide is a fundamental and often crucial step in many synthetic pathways. This application note provides a comprehensive, step-by-step guide for the efficient oxidation of bis(4-methoxyphenyl)phenylphosphine to bis(4-methoxyphenyl)phenylphosphine oxide, a transformation of significant interest due to the electronic properties imparted by the methoxy substituents.
The P=O bond in phosphine oxides is highly polarized, which contributes to their utility in various applications.[3] Understanding and mastering the oxidation of tertiary phosphines is, therefore, a critical skill for any chemist working in these areas. This guide is designed to not only provide a reliable protocol but also to offer insights into the mechanistic underpinnings and practical considerations of the reaction.
Mechanistic Overview of Tertiary Phosphine Oxidation
The oxidation of a tertiary phosphine, such as bis(4-methoxyphenyl)phenylphosphine, involves the conversion of the P(III) center to a P(V) center. This process is typically achieved using a variety of oxidizing agents. The general mechanism involves the nucleophilic attack of the phosphorus lone pair on the electrophilic oxygen of the oxidizing agent.
Commonly employed oxidizing agents include hydrogen peroxide, peroxy acids, and even atmospheric oxygen.[3][4] The choice of oxidant is critical and depends on the substrate's sensitivity to reaction conditions and the desired reaction rate. For many triarylphosphines, hydrogen peroxide offers a clean and efficient transformation, yielding only water as a byproduct.[5]
The reaction is generally considered to be a straightforward oxygen atom transfer. The electron-rich phosphorus atom in the tertiary phosphine readily attacks one of the oxygen atoms of the hydrogen peroxide molecule. This is followed by the cleavage of the O-O bond and the formation of a stable P=O double bond, resulting in the desired phosphine oxide and a molecule of water.
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol details a reliable method for the oxidation of bis(4-methoxyphenyl)phenylphosphine using a 30% aqueous solution of hydrogen peroxide in acetone. Acetone is chosen as the solvent due to its ability to dissolve the starting phosphine and its miscibility with the aqueous hydrogen peroxide solution.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Bis(4-methoxyphenyl)phenylphosphine | ≥98% | Commercially Available | Store under an inert atmosphere to prevent slow air oxidation. |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | ACS Reagent Grade | Handle with appropriate personal protective equipment (PPE). |
| Acetone | ACS Reagent Grade | Ensure it is dry and free of impurities. | |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | For extraction. | |
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | For washing the organic layer. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying the organic layer. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Ethyl Acetate | ACS Reagent Grade | For column chromatography. | |
| Petroleum Ether or Hexanes | ACS Reagent Grade | For column chromatography. |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
-
Organophosphorus Compounds: While triarylphosphines and their oxides are generally less toxic than other classes of organophosphorus compounds, they should still be handled with care in a well-ventilated fume hood.[6] Avoid inhalation and skin contact.
-
Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Solvents: Acetone and dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bis(4-methoxyphenyl)phenylphosphine (1.0 eq.) in acetone. The volume of acetone should be sufficient to fully dissolve the starting material at room temperature.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 - 1.5 eq.) to the cooled phosphine solution dropwise using a dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. A slight exotherm may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The phosphine oxide product is significantly more polar than the starting phosphine. A suitable eluent system for TLC is a mixture of ethyl acetate and petroleum ether (e.g., 1:1 v/v). The reaction is typically complete within 1-3 hours.
-
Quenching and Workup: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), carefully quench any excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate until the effervescence ceases.
-
Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane to extract the phosphine oxide. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude bis(4-methoxyphenyl)phenylphosphine oxide.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with a slurry of silica gel in petroleum ether.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). Collect the fractions containing the pure product, as identified by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield bis(4-methoxyphenyl)phenylphosphine oxide as a solid.
Characterization of the Product
The identity and purity of the synthesized bis(4-methoxyphenyl)phenylphosphine oxide should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | Literature value should be consulted and compared. |
| ¹H NMR | Aromatic protons will appear in the range of δ 6.8-7.8 ppm. The methoxy protons will appear as a singlet around δ 3.8 ppm. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the methoxy carbon will be observed. |
| ³¹P NMR | A single peak in the range of δ 20-40 ppm is characteristic of triarylphosphine oxides.[8][9] The exact chemical shift can be influenced by the solvent and concentration.[10][11] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of C₂₀H₁₉O₃P should be observed.[12] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Sources
- 1. lcsm-kalek.cent.uw.edu.pl [lcsm-kalek.cent.uw.edu.pl]
- 2. Synthesis of non-symmetrical triarylphosphine oxide with fluorophore groups - ProQuest [proquest.com]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. What to know when using insecticides containing organophosphates or carbamates (OPCs) | WorkSafe [worksafe.govt.nz]
- 7. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of Bis(4-methoxyphenyl)phenylphosphine Oxide
Welcome to the technical support guide for the synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Overview of Primary Synthetic Route: The Grignard Reaction
The most prevalent and high-yielding method for synthesizing triaryl phosphine oxides, including Bis(4-methoxyphenyl)phenylphosphine oxide, involves the reaction of a phosphorus-containing electrophile with an organometallic nucleophile, typically a Grignard reagent.[1][2][3] A common pathway is the reaction of Diethyl Phenylphosphonate with 4-methoxyphenylmagnesium bromide.
This guide will focus on troubleshooting and optimizing this Grignard-based approach.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you quickly identify and resolve problems.
Question 1: My reaction yield is very low or I've isolated no product. What are the most likely causes?
Answer: A low or zero yield in a Grignard-based synthesis is almost always traced back to issues with the Grignard reagent itself or the reaction conditions. Here are the primary culprits and how to address them:
-
Presence of Moisture: Grignard reagents are potent bases and will readily react with any protic source, especially water, to form an alkane, rendering them inactive for the desired reaction.[4][5][6] This hydrolysis reaction is a common cause of failure.[4][7]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and assembled under an inert atmosphere (Nitrogen or Argon) while still hot. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether).
-
-
Poor Quality or Inactive Magnesium: The surface of magnesium turnings can become passivated by a layer of magnesium oxide, which prevents the reaction with the aryl halide from initiating.[8]
-
Solution: Activate the magnesium before use. Common activation methods include:
-
-
Impure Starting Materials: Impurities in the 4-bromoanisole or the diethyl phenylphosphonate can interfere with the reaction.
-
Solution: Use high-purity reagents. If necessary, distill the 4-bromoanisole and diethyl phenylphosphonate before use.
-
-
Incorrect Reaction Temperature: Grignard reagent formation is exothermic.[8] If the reaction proceeds too quickly, side reactions can occur. Conversely, the initial reaction with the phosphonate may require specific temperature control.
Below is a troubleshooting workflow to diagnose the cause of low yield:
Caption: Troubleshooting workflow for low yield issues.
Question 2: My NMR spectrum shows significant impurities. What are the common side products and how can I avoid them?
Answer: The formation of side products can complicate purification and reduce the overall yield. Key impurities include:
-
Biphenyl-type compounds (Wurtz Coupling): A high local concentration of the aryl halide during Grignard formation can lead to the coupling of two aryl radicals, forming 4,4'-dimethoxybiphenyl.[8][12]
-
Prevention: Add the 4-bromoanisole solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling product.[8]
-
-
Unreacted Starting Materials: Incomplete reactions will leave residual diethyl phenylphosphonate or the intermediate phosphinate.
-
Prevention: Ensure the correct stoichiometry. An excess of the Grignard reagent is often used to drive the reaction to completion. A reported high-yield synthesis uses 3.3 equivalents of the Grignard reagent to 1 equivalent of diethyl phosphite.[11] Allow for sufficient reaction time; stirring for several hours at room temperature after the initial addition is common.[11]
-
-
Hydrolysis Products: Accidental quenching of the Grignard reagent with water will produce anisole.
-
Benzene (from Phenylphosphonate): If the Grignard reagent acts as a base and deprotonates a species, it will form anisole. If there's an issue with the phosphonate starting material, you might see byproducts related to the phenyl group.
Table 1: Common Side Products and Prevention Strategies
| Side Product | Origin | Prevention Strategy |
| 4,4'-Dimethoxybiphenyl | Wurtz coupling of 4-bromoanisole | Slow, dropwise addition of 4-bromoanisole.[8] |
| Anisole | Hydrolysis of 4-methoxyphenylmagnesium bromide | Maintain strict anhydrous conditions.[4][6] |
| Unreacted Starting Material | Incomplete reaction | Use a slight excess of Grignard reagent; ensure adequate reaction time.[11] |
Question 3: I'm having difficulty purifying the final product. What are the best practices for isolating pure Bis(4-methoxyphenyl)phenylphosphine oxide?
Answer: Triarylphosphine oxides can sometimes be challenging to purify due to their polarity and crystallinity.
-
Work-up Procedure: The work-up is critical. After the reaction is complete, it should be carefully quenched by cooling to 0°C and slowly adding a dilute acid (e.g., 0.1 N HCl) or a saturated ammonium chloride solution.[11] This step hydrolyzes the magnesium alkoxide intermediate to the final phosphine oxide and dissolves the magnesium salts.
-
Extraction: After quenching, extract the product into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[11] Washing the combined organic layers with brine can help remove residual water and inorganic salts.
-
Chromatography: Column chromatography on silica gel is a very effective method for purification.
-
Eluent System: A gradient elution is often successful. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A reported method uses 2% Methanol in Dichloromethane.[11]
-
-
Recrystallization: This is an excellent final step to obtain highly pure, crystalline material.
-
Solvent Choice: Hot ethyl acetate (EtOAc) has been reported to be an effective solvent for recrystallizing the product, yielding a colorless solid.[11] Other potential solvent systems could include toluene, or mixtures like dichloromethane/hexane.
-
-
Removing Other Phosphine Oxides: If you have triphenylphosphine oxide as a byproduct from another reaction, it can be notoriously difficult to remove. While not directly formed in this synthesis, techniques for its removal are relevant. One method involves converting it to a magnesium(II) complex, which is poorly soluble in toluene or dichloromethane and can be filtered off.[13]
Caption: Recommended purification workflow.
Frequently Asked Questions (FAQs)
Q: How critical is the stoichiometry of the Grignard reagent? A: It is very critical. While a stoichiometric amount is theoretically required, in practice, an excess of the Grignard reagent is used to account for any accidental hydrolysis and to drive the reaction to completion. A molar ratio of 3.3 equivalents of Grignard reagent to 1 equivalent of the phosphonate ester has been shown to produce a high yield (92%).[11]
Q: Can I use a different solvent than THF or diethyl ether? A: Ethereal solvents like THF and diethyl ether are ideal for Grignard reactions because they are typically anhydrous, aprotic, and they solvate the magnesium complex, which helps to stabilize the Grignard reagent.[7] Using other solvents is not recommended unless you have specific literature precedent, as they may be reactive towards the Grignard reagent or may not facilitate its formation.
Q: My reaction starts but then seems to stop. What could be the cause? A: This "stalling" can happen if the surface of the magnesium becomes coated with product or byproducts, preventing further reaction. This can sometimes be resolved by adding more anhydrous solvent or by carefully crushing the magnesium with a glass rod (while maintaining an inert atmosphere) to expose a fresh surface. It could also indicate that an impurity was introduced that consumed the remaining Grignard reagent.
Q: What are the key safety precautions for this synthesis? A:
-
Anhydrous Solvents: Diethyl ether is extremely flammable and has a low boiling point.[6] THF is also highly flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: These reagents are highly reactive and can ignite spontaneously upon contact with air, especially if concentrated. The reaction to form them is exothermic and can become vigorous if the halide is added too quickly.[8]
-
Quenching: Quenching the reaction with water or acid is highly exothermic. Perform this step slowly and with cooling in an ice bath to prevent the solvent from boiling over.
Detailed Experimental Protocol
This protocol is adapted from a high-yield synthesis reported in the literature.[11]
Materials:
-
Magnesium turnings
-
4-bromoanisole
-
Diethyl phenylphosphonate
-
Anhydrous Tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under an inert atmosphere (Argon or N₂).
-
Add magnesium turnings (1.2 eq.) to the flask.
-
In a separate flame-dried dropping funnel, prepare a solution of 4-bromoanisole (3.3 eq.) in anhydrous THF.
-
Add a small portion of the 4-bromoanisole solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a single crystal of iodine.
-
Once initiated, add the remainder of the 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 1 hour.
-
-
Reaction with Diethyl Phenylphosphonate:
-
Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of diethyl phenylphosphonate (1.0 eq.) in anhydrous THF.
-
Add the diethyl phenylphosphonate solution dropwise to the cold, stirring Grignard reagent solution over 15-20 minutes.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back down to 0°C.
-
Slowly and carefully quench the reaction by adding 0.1 N HCl dropwise.
-
Transfer the mixture to a separatory funnel and extract three times with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel chromatography (eluting with 2% MeOH/CH₂Cl₂).
-
For highest purity, recrystallize the product from hot ethyl acetate.
-
References
-
Chemistry Grignard Reaction Mechanism - SATHEE. Available at: [Link]
-
Triphenylphosphine oxide - Wikipedia. Available at: [Link]
-
Hydrolysis Grignard Reactions and Reduction - Bartleby.com. Available at: [Link]
-
Diphenylphosphine oxide - Wikipedia. Available at: [Link]
-
Phosphine oxide synthesis by substitution or addition - Organic Chemistry Portal. Available at: [Link]
-
The synthesis of unsymmetrical aliphatic phosphine oxides via diphenyl alkylphosphonates and Grignard reagents - J. Org. Chem. Available at: [Link]
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
Grignard Reaction - Chem 355 Jasperse. Available at: [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS - Chemguide. Available at: [Link]
-
Week 10 Grignard Reaction Preparation of Triphenylmethanol - MSU chemistry. Available at: [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Available at: [Link]
Sources
- 1. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Selecting recrystallization solvents for Bis(4-methoxyphenyl)phenylphosphine oxide
Topic: Selecting recrystallization solvents for Bis(4-methoxyphenyl)phenylphosphine oxide Content type: Technical Support Guide
Executive Summary & Compound Profile
Bis(4-methoxyphenyl)phenylphosphine oxide is a tertiary phosphine oxide widely used as a ligand intermediate and Lewis base catalyst.[1] Unlike its symmetric analog (triphenylphosphine oxide, mp ~156°C), the introduction of para-methoxy groups significantly alters the crystal lattice energy, lowering the melting point to 94.5–95°C [1].
This relatively low melting point presents a specific purification challenge: "Oiling Out" (liquid-liquid phase separation) occurs if the recrystallization solvent's boiling point exceeds the compound's melting point.[1] This guide prioritizes solvent systems that mitigate this risk while ensuring high impurity rejection.[1]
| Property | Value | Critical Implication |
| Physical State | White Crystalline Solid | Prone to oiling if heated >95°C in solvent.[1] |
| Melting Point | 94.5–95°C [1] | Select solvents with BP < 95°C to ensure solid-liquid equilibrium.[1] |
| Polarity | Moderately Polar (P=O bond) | Soluble in alcohols, DCM, EtOAc; Insoluble in pure alkanes. |
| Key Impurities | Phosphines, Mg salts, Mono-oxides | Requires a polar/non-polar gradient for rejection.[1] |
Solvent Selection Matrix
The following solvent systems have been validated based on thermodynamic solubility modeling and empirical data for methoxy-substituted triarylphosphine oxides.
Primary Recommendation: Ethyl Acetate / n-Hexane
System Type: Solvent/Anti-solvent Pair
Operational Range: 60°C (Dissolution)
-
Why it works: Ethyl Acetate (bp 77°C) boils safely below the compound's melting point, preventing the formation of a molten oil phase. The addition of Hexane reduces solubility gradually, forcing controlled nucleation.
-
Best for: Removal of non-polar starting materials and highly polar magnesium salts.[1]
Secondary Recommendation: Ethanol (Absolute)
System Type: Single Solvent (Temperature Swing)
Operational Range: 75°C (Reflux)
-
Why it works: The P=O bond accepts hydrogen bonds from ethanol, increasing high-temperature solubility.[1] The steep solubility curve upon cooling drives high recovery yields.[1]
-
Best for: Final polishing to achieve >99.5% purity; removal of colored trace organic impurities.[1]
Solvent Suitability Table
| Solvent System | Role | Boiling Point | Suitability Score | Technical Notes |
| EtOAc / Hexane | Primary | 77°C / 68°C | High | Ideal thermal profile.[1] Prevents oiling out.[1] |
| Ethanol (100%) | Alternative | 78°C | High | Excellent for removing polar byproducts.[1] |
| Toluene / Heptane | Caution | 110°C / 98°C | Medium | Risk: BP > MP.[1] Must strictly control temp <90°C to avoid oiling.[1] |
| DCM / Ether | Avoid | 40°C / 35°C | Low | Too volatile; crystal creeping and crusting likely.[1] |
Detailed Experimental Protocol
Objective: Purify 10 g of crude Bis(4-methoxyphenyl)phenylphosphine oxide using the EtOAc/Hexane system.
Phase 1: Dissolution
-
Place 10 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add 30 mL of Ethyl Acetate .
-
Heat the mixture to 65–70°C (gentle reflux) with magnetic stirring.
-
Critical Check: If solid does not dissolve, add EtOAc in 5 mL increments.[1] Do not exceed 60 mL total.
-
Filtration (Optional): If insoluble particles (salts) remain, filter hot solution through a pre-warmed glass frit or Celite pad.
-
Phase 2: Crystallization (The "Cloud Point" Method)
-
Maintain the solution at 60°C .
-
Slowly add n-Hexane dropwise via an addition funnel or pipette.[1]
-
Stop adding immediately when a faint, persistent turbidity (cloudiness) is observed.[1]
-
Add 1-2 mL of Ethyl Acetate to clear the solution back to transparency.[1]
-
Remove heat and allow the flask to cool to room temperature undisturbed for 2 hours.
Phase 3: Harvesting
-
Once at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filter the white crystals using a Buchner funnel.[1]
-
Wash the cake with cold (0°C) Hexane/EtOAc (3:1 ratio) .
-
Dry under high vacuum at 40°C for 4 hours.
Troubleshooting & FAQs
Q1: The product separated as a yellow oil at the bottom of the flask. What happened?
Cause: "Oiling Out."[1] This occurs when the solution temperature is above the solvent's boiling point but the compound's solubility limit is exceeded before it can crystallize, or if the temperature dropped too fast. Fix:
-
Re-heat the mixture until the oil redissolves (add more EtOAc if needed).
-
Seed the solution: Add a tiny crystal of pure product (or scratch the glass) while the solution is still warm (~50°C).
-
Cool much slower (e.g., leave the flask in the warm water bath and turn off the heater, allowing them to cool together).
Q2: My yield is very low (<50%).
Cause: Too much solvent (EtOAc) was used, or the mother liquor still holds the product. Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.[1]
-
Cool to 0°C to harvest a "second crop" of crystals.
-
Prevention: Always use the minimum amount of hot solvent required to dissolve the solid.[1]
Q3: The crystals are sticky or hold solvent.
Cause: Inclusion of solvent in the lattice or residual high-boiling impurities.[1] Fix:
-
Dry the crystals at 40-50°C under vacuum.
-
If stickiness persists, recrystallize again using Ethanol .[1] Alcohols often displace trapped non-polar solvents.[1]
Visual Workflows
Logic for Solvent Selection
The following decision tree guides you through selecting the correct solvent based on your specific impurity profile and equipment constraints.
Recrystallization Workflow
A visual representation of the optimized "Cloud Point" protocol described in Section 3.
References
-
Rushim.ru. (2010).[1] Synthesis of Carbon-Phosphorus Bonds, Second Edition. Retrieved from [Link] (Confirming MP of Bis(4-methoxyphenyl)phenylphosphine oxide as 94.5–95°C).
-
Scientific Update. (2023). Triphenylphosphine Oxide - Waste Not, Want Not. Retrieved from [Link] (General TPPO purification strategies).
-
ACS Publications. (2017).[1] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org.[1] Chem. Retrieved from [Link].[1]
Sources
Troubleshooting NMR impurities in Bis(4-methoxyphenyl)phenylphosphine oxide spectra
Topic: Troubleshooting NMR Impurities & Spectral Anomalies
Document ID: TS-PhosOx-042 Status: Active Last Updated: February 25, 2026[1][2]
Executive Summary
This guide addresses spectral anomalies encountered during the synthesis and characterization of Bis(4-methoxyphenyl)phenylphosphine oxide (CAS: 799-55-3).[1][2] This compound is a rigid, unsymmetrical phosphine oxide often used as a ligand precursor or crystallizing agent.[2]
Users frequently report difficulties distinguishing between regio-isomeric impurities , oxidation states (P(III) vs P(V)), and solvent adducts due to the strong hydrogen-bond accepting nature of the phosphoryl (
Module 1: The NMR Diagnostic Suite
The "Heartbeat" of Phosphorus Chemistry
NMR is the most definitive method for assessing purity because it eliminates the "noise" of the aromatic protons. All shifts are referenced toCommon Spectral Scenarios
| Observed Shift ( | Species Identification | Root Cause / Diagnosis |
| +21.0 ppm (Singlet) | Target Molecule | Pure Bis(4-methoxyphenyl)phenylphosphine oxide.[1][2] |
| -4.0 to -10.0 ppm | Unoxidized Phosphine | Incomplete oxidation.[1] The P(III) lone pair is shielding the nucleus. |
| +25 to +30 ppm | Triphenylphosphine Oxide | "Scrambling" impurity.[1][2] Ligand exchange occurred during Grignard addition.[1][2] |
| +10 to +15 ppm (Doublet) | Secondary Phosphine Oxide | Hydrolysis of chlorophosphine precursor. Look for |
| Broadening / Shift Drifts | H-Bond Adducts | The |
Expert Insight: The "Scrambling" Phenomenon
If you synthesize this via Grignard addition (
-
Mechanism: The Grignard reagent attacks the phosphorus center, but reversible exchange can lead to statistical mixtures:
(trace) or . -
Action: These are difficult to separate by flash chromatography due to similar polarity.[1][2] Recrystallization is required (See Module 4).[2]
Module 2: NMR & Structural Integrity
Deciphering the Aromatic Region
The
Critical Checkpoints
1. The Methoxy Integral Test
-
Target: Singlet at ~3.83 ppm .
-
Protocol: Set this integral to 6.00 .
-
Validation: The aromatic region (
) must integrate to 13.00 protons ( from anisyl rings + from phenyl ring).[1]-
If Aromatic > 13: Solvent contamination (e.g., Benzene/Toluene) or unreacted starting materials.[2]
-
If Aromatic < 13: Likely wet solvent (water peak overlapping) or paramagnetic impurities broadening the baseline.
-
2. Phosphorus-Proton Coupling (
-
Ortho-Protons: Large coupling (
).[1] This turns doublets into "doublet of doublets" or pseudo-triplets. -
Meta-Protons: Small coupling (
).[1]
Module 3: Troubleshooting Flowchart
Visualizing the Decision Pathway
The following diagram outlines the logical steps to isolate the impurity source based on NMR data.
Figure 1: Diagnostic logic flow for identifying phosphorus-based impurities.
Module 4: Purification Protocols
Standard Operating Procedures (SOPs)
Phosphine oxides are highly polar, making silica chromatography difficult (they streak and require polar eluents like
Protocol A: Ethyl Acetate Recrystallization (Recommended)
Best for removing "scrambled" triaryl oxides and oily impurities.
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc).
-
Hot Filtration: If the solution is cloudy (Mg salts), filter while hot through a glass frit or Celite pad.
-
Cooling: Allow to cool slowly to room temperature.
-
Precipitation: If no crystals form, add warm Hexane or Heptane dropwise until slight turbidity persists.[1][2]
-
Harvest: Cool to
for 2 hours. Filter and wash with cold Hexane.[1]
Protocol B: The "Peroxide Wash" (For P(III) Contamination)
Use this if your
-
Dissolve the crude material in
(DCM). -
Add
equivalents of (aq). -
Stir vigorously for 30 minutes at
. -
Quench: Wash with saturated
(Sodium Thiosulfate) to remove excess peroxide. -
Dry: Dry organic layer over
and concentrate. -
Proceed to Protocol A.
FAQ: Frequently Asked Questions
Q: Why does my
Q: I see a doublet in the aromatic region with a huge coupling constant (
Q: Can I use Column Chromatography?
A: Yes, but it is tedious. Use a gradient of
References
-
Organic Chemistry Data. 31P NMR Chemical Shifts (0 to 300 ppm). [Link]
-
Royal Society of Chemistry. Hydrogen Peroxide Adducts of Triarylphosphine Oxides.[2][6] (Dalton Trans., 2019).[2] [Link]
-
National Institutes of Health (PubMed). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds. [Link]
-
MDPI. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant. (Polymers 2024).[2] [Link]
Sources
- 1. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. pubs.rsc.org [pubs.rsc.org]
Controlling side reactions during Bis(4-methoxyphenyl)phenylphosphine oxide preparation
Welcome to the technical support guide for the synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and control the side reactions encountered during this multi-step synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity.
Synthesis Overview: The Grignard Approach
The most common and versatile method for preparing triarylphosphine oxides like Bis(4-methoxyphenyl)phenylphosphine oxide involves the reaction of a phosphorus electrophile with an excess of an aryl Grignard reagent. A prevalent route involves the reaction of phenylmagnesium halide with bis(4-methoxyphenyl)chlorophosphine, followed by an oxidative workup.[1] Success in this synthesis hinges on the precise control of the Grignard reaction, as it is the primary source of potential side reactions and yield loss.
Below is a generalized workflow for this synthesis.
Caption: General workflow for Bis(4-methoxyphenyl)phenylphosphine oxide synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My Grignard reaction fails to initiate. What should I do?
A1: This is a very common issue, almost always stemming from two root causes:
-
Presence of Moisture: Grignard reagents are extremely potent bases and will be quenched by even trace amounts of water.[2][3]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (120°C overnight) and assembled under a dry, inert atmosphere (Nitrogen or Argon) while still hot. Use anhydrous grade solvents.
-
-
Passivated Magnesium Surface: Magnesium turnings can have a layer of magnesium oxide on their surface, which prevents the reaction with the aryl halide.[2][4]
-
Solution (Activation):
-
Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings in the flask with a glass rod under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The purple color will disappear as the iodine reacts with the magnesium surface, indicating activation.[4] A few drops of 1,2-dibromoethane can also be used as an initiator.
-
-
Q2: The reaction is very exothermic and hard to control, and my final yield is low. Why?
A2: Uncontrolled exotherms and low yields are often linked. The formation of the Grignard reagent is highly exothermic.[4] Adding the aryl halide too quickly leads to a rapid temperature increase and a high local concentration of the halide. This promotes side reactions, primarily Wurtz-type coupling, where two aryl halide molecules react to form a biphenyl byproduct instead of the Grignard reagent.[4]
-
Solution:
-
Slow, Controlled Addition: Add the aryl halide dropwise via an addition funnel. The rate should be slow enough to maintain a gentle reflux without external heating.
-
Temperature Management: Prepare an ice bath. If the reaction becomes too vigorous, use the ice bath to moderate the temperature. For the subsequent reaction with the chlorophosphine, maintaining a low temperature (e.g., -78°C to 0°C) is critical to prevent side reactions.[1][5]
-
Q3: I'm getting a significant amount of biphenyl and bis(4-methoxyphenyl)phosphine oxide as byproducts. How can I prevent this?
A3: These byproducts arise from distinct side reactions.
-
Biphenyl Formation: This is a classic Wurtz-type coupling byproduct from the Grignard formation step, as explained in Q2. Slow addition of the aryl halide is the key to minimizing this.[4]
-
Bis(4-methoxyphenyl)phosphine Oxide: This byproduct suggests that your Grignard reagent was either not fully formed or was consumed before it could react with the chlorophosphine. This can happen if moisture is introduced during the process or if the Grignard reagent degrades. The unreacted chlorophosphine is then hydrolyzed and oxidized during the workup to form the secondary phosphine oxide.
-
Solution: Ensure strictly anhydrous conditions throughout the entire process until the final quench. Use a slight excess (1.1 to 1.2 equivalents) of the Grignard reagent to ensure the complete consumption of the chlorophosphine.
-
The diagram below illustrates the desired reaction pathway versus the major side reactions.
Caption: Desired reaction pathway versus common side reactions.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal stoichiometry for the reagents?
-
A: Typically, you would use a slight excess of magnesium (1.1 eq) relative to the aryl halide for Grignard formation. For the subsequent reaction, using 2 equivalents of the Grignard reagent for each equivalent of the chlorophosphine starting material is a common strategy to drive the reaction to completion.[1]
-
-
Q: How do I handle the oxidation step safely and effectively?
-
A: The oxidation of the intermediate phosphine to the final phosphine oxide is often done with hydrogen peroxide (H₂O₂).[1] This reaction can also be exothermic. It is crucial to cool the reaction mixture (e.g., in an ice bath) before slowly adding the H₂O₂ solution. After the addition, allow the mixture to warm to room temperature to ensure the reaction is complete.[1]
-
-
Q: My final product is an oil or a sticky solid. How can I improve its crystallinity for purification?
-
A: Impurities are the most common reason for poor crystallization. First, attempt purification by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane.[1][6] Once the product is chromatographically pure, recrystallization from a suitable solvent system (e.g., hot ethyl acetate or a mixture of dichloromethane and hexanes) should yield a crystalline solid.[6]
-
-
Q: Are there any alternative synthetic routes?
-
A: Yes, while the Grignard route is common, other methods exist. For instance, nickel-catalyzed coupling reactions of arylboronic acids with H-phosphine oxides can be effective.[7] Another approach is the Wittig reaction, where the phosphine oxide is generated as a byproduct, but this can be adapted for direct synthesis.[8][9] A different Grignard approach involves reacting diethyl phosphite with 4-methoxyphenylmagnesium bromide.[6]
-
Recommended Experimental Protocol
This protocol is a synthesized example based on established procedures for similar triarylphosphine oxides.[1]
Step 1: Phenylmagnesium Bromide Synthesis
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask and allow it to cool under a stream of nitrogen.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve bromobenzene (1.0 eq) in anhydrous THF and add it to the addition funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Bis(4-methoxyphenyl)chlorophosphine
-
In a separate flame-dried flask under nitrogen, dissolve bis(4-methoxyphenyl)chlorophosphine (0.5 eq, relative to the initial bromobenzene) in anhydrous THF.
-
Cool this solution to -78°C using a dry ice/acetone bath.
-
Slowly add the prepared phenylmagnesium bromide solution (2.0 eq) to the chlorophosphine solution via cannula over 1-2 hours, maintaining the temperature at -78°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).[1]
Step 3: Oxidative Workup
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Add a 10-30% solution of hydrogen peroxide (H₂O₂) dropwise while maintaining the temperature at 0°C.
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 1:3 ethyl acetate:petroleum ether).[1]
-
Combine the fractions containing the pure product and remove the solvent.
-
If necessary, recrystallize the solid from hot ethyl acetate to obtain pure Bis(4-methoxyphenyl)phenylphosphine oxide as a crystalline solid.[6]
Troubleshooting Decision Tree
If you encounter issues, follow this logical guide to diagnose the problem.
Caption: A decision tree for troubleshooting common synthesis issues.
Summary of Key Parameters
| Parameter | Recommendation | Rationale & Potential Issues if Deviated |
| Reagent/Solvent Quality | Anhydrous grade solvents; Freshly opened reagents | Moisture will quench the Grignard reagent, leading to reaction failure or low yield.[2][3] |
| Magnesium Activation | Use iodine or mechanical crushing | A passivated MgO layer prevents the reaction from initiating.[2][4] |
| Addition Rate (Aryl Halide) | Slow, dropwise addition | Fast addition causes uncontrolled exotherm and promotes Wurtz coupling (biphenyl formation).[4] |
| Reaction Temperature | 0°C to -78°C for nucleophilic attack | Higher temperatures can increase side reactions and lead to Grignard reagent degradation.[1][10] |
| Stoichiometry | ~2 eq. Grignard per 1 eq. chlorophosphine | Insufficient Grignard reagent leads to incomplete reaction and byproduct formation.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |
References
-
Hays, H. R. (1968). Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents. The Journal of Organic Chemistry, 33(9), 3690-3694. Available from: [Link] (Note: This is a representative synthesis of a similar phosphine oxide, as provided by ChemicalBook's synthesis route information).
-
Wikipedia contributors. (2023, December 27). Phosphine oxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
McTernan, C. T., De Bo, G., & Leigh, D. A. (2020). Supporting Information for: A small-molecule machine that delivers a single cargo molecule. Chem, 6(11), 2964-2973. Available from: [Link] (Note: The synthesis procedure is detailed in the supporting information).
-
Walborsky, H. M., & Young, A. E. (1964). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 86(16), 3288–3296. Available from: [Link]
- Google Patents. (n.d.). Preparation of triaryl phosphines.
-
Li, J., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(26), 16045–16054. Available from: [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia contributors. (2024, February 14). Grignard reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]
-
Li, J., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega. Available from: [Link]
-
MDPI. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 16(18), 2539. Available from: [Link]
-
Royal Society of Chemistry. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides. New Journal of Chemistry, 43(39), 15685-15694. Available from: [Link]
-
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(11), 1573-1575. Available from: [Link]
-
Beilstein Journals. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. Beilstein Journal of Organic Chemistry, 6, 26. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Radicals from Trivalent Phosphorus. Dalton Transactions. Retrieved from [Link]
-
Semantic Scholar. (2018). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of phosphine oxides to phosphines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxaphosphacyclophanes Constructed from a Bis(triphenylphosphine oxide) Moiety Linked by Dioxyalkyl Chains: Synthesis and Crystal Structures. ACS Omega, 5(13), 7430-7437. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules, 28(16), 6117. Available from: [Link]
-
ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? Retrieved from [Link]
-
University of Rochester. (n.d.). Removing Triphenylphosphine Oxide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of bis (2-methoxyphenyl) phosphine oxide.
Sources
- 1. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 7. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Handling hygroscopic properties of phosphine oxide derivatives in the lab
Topic: Hygroscopicity Management, Purification, and Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Dual Nature of Phosphine Oxides
Welcome to the technical support hub for phosphine oxide derivatives. In drug development and organic synthesis, these compounds exist in a duality:
-
The Nuisance: Triphenylphosphine oxide (TPPO) is the "unavoidable" byproduct of Wittig, Mitsunobu, and Appel reactions that complicates purification.
-
The Ligand: Derivatives like Tributylphosphine oxide (TBPO) or chiral phosphine oxides are critical Lewis base catalysts or ligands, where water content is a silent killer of reactivity.
This guide addresses the hygroscopic management of these compounds—whether you are trying to keep them dry for catalysis or remove them from your final drug candidate.
Module 1: The Hygroscopicity Spectrum & Storage
User Query: "I left my bottle of Tributylphosphine oxide open for 20 minutes, and now it’s a soup. Is it ruined?"
Technical Insight: Not all phosphine oxides are created equal.[1] The hygroscopicity correlates directly with the steric bulk and lipophilicity of the R-groups attached to the phosphorus.
-
Triphenylphosphine oxide (TPPO): Crystalline solid.[2] Moderately hygroscopic but stable in air for short periods.
-
Tributylphosphine oxide (TBPO) / Aliphatic Oxides: Extremely hygroscopic. These will deliquesce (turn to liquid) by absorbing atmospheric moisture within minutes.
Data Table: Stability & Storage Matrix
| Derivative Type | Physical State | Hygroscopicity | Recommended Storage | Critical Handling |
| Aryl (e.g., TPPO) | White Solid | Low/Moderate | Tightly capped, ambient temp. | Can be weighed in air if rapid. |
| Alkyl (e.g., TBPO) | Waxy Solid / Paste | Extreme | Desiccator or Glovebox. | Never open to air. Use Schlenk/Glovebox. |
| Chiral/Mixed | Varies | High | Inert atmosphere (Ar/N2). | Store over activated molecular sieves. |
Module 2: Weighing & Quantitative Handling
User Query: "How do I accurately weigh 0.5 mmol of TBPO when it sticks to the spatula and gains mass on the balance?"
Troubleshooting Protocol: The "Difference" Method Direct weighing of hygroscopic alkyl phosphine oxides leads to stoichiometry errors of up to 15% due to water uptake.
Step-by-Step Protocol:
-
Preparation: Take a dry syringe with a wide-bore needle (or a glass pipette) into the glovebox or glovebag.
-
Load: Draw up slightly more than the required amount of the phosphine oxide melt/paste. Cap the needle/pipette tip with a septum or wax film.
-
Initial Weighing (
): Bring the loaded syringe out and weigh it on the analytical balance. Record the mass. -
Dispense: Quickly inject/dispense the reagent into your reaction flask (which should be under inert gas flow).
-
Final Weighing (
): Weigh the empty syringe/pipette. -
Calculation: Mass delivered =
.
Expert Tip: If the oxide is solid but sticky (waxy), melt it gently with a heat gun (if thermally stable) and handle it as a liquid using a pre-warmed syringe. This avoids static handling issues.[3]
Module 3: Drying & Water Removal (Reagent Prep)
User Query: "My catalytic reaction failed. NMR shows water peaks. How do I dry my phosphine oxide ligand?"
The Solution: Azeotropic Distillation Vacuum drying alone is often insufficient for "sticky" oxides because water binds tightly to the P=O bond via hydrogen bonding. You must break this bond energetically.
The Protocol:
-
Dissolution: Dissolve the wet phosphine oxide in Toluene (forms a high-efficiency azeotrope with water).
-
Distillation: Rotovap or distill off the toluene. The water will co-distill with the solvent.
-
Repetition: Repeat this process 3 times.
-
Final Dry: Place under high vacuum (<0.5 mmHg) at 50°C for 4 hours.
-
Validation: Check
H NMR in (dried over sieves). Look for the water peak at ~1.56 ppm.
Visualization: Azeotropic Drying Workflow
Caption: Cyclic workflow for breaking the P=O---H2O hydrogen bond using toluene azeotropes.
Module 4: Removal & Purification (Waste Management)
User Query: "I finished a Mitsunobu reaction. I have 1 gram of product and 5 grams of TPPO. Column chromatography is not separating them.[4] Help."
The Solution: Chelation-Induced Precipitation
Phosphine oxides are strong Lewis bases. They bind avidly to hard metal salts like
Troubleshooting Guide: Choosing the Right Salt
| Scenario | Recommended Salt | Solvent System | Protocol Source |
| Standard (Polar/Non-polar mix) | Ethanol / EtOAc | Forms | |
| Large Scale / Industrial | Toluene (hot) | Mg-complex precipitates upon cooling. [2] | |
| THF Solvent Required | THF | Zn/Mg salts work poorly in THF; CaBr2 is superior here. [4] |
Step-by-Step Protocol (
-
Dissolve crude mixture in Ethanol or Ethyl Acetate.
-
Add 2.0 equivalents of
(relative to expected TPPO).[4][6] -
Stir at room temperature for 2-4 hours. A white precipitate will form.[4][6]
-
Filter the suspension through a sintered glass frit or Celite pad.
-
Concentrate the filtrate.[7] Your product is now TPPO-free (or significantly reduced).
Visualization: Purification Decision Tree
Caption: Logic flow for selecting the optimal TPPO removal strategy based on product solubility and solvent.
References
-
Bates, R. et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[7] Journal of Organic Chemistry, 2017.[3]
-
Handore, K. L. et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling."[7][8] Organic Process Research & Development, 2024.[7][8] [7]
-
Scientific Update. "Triphenylphosphine Oxide- Waste Not, Want Not." Scientific Update, 2023.
-
Hergueta, A. R. "Easy removal of triphenylphosphine oxide from reaction mixtures by precipitation with CaBr2."[3] Organic Process Research & Development, 2022.[3]
Sources
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Extraction Efficiency of Functionalized Phosphine Oxides
Executive Summary
This guide provides a technical comparison of standard phosphine oxides (e.g., TOPO, TRPO) versus functionalized carbamoylmethylphosphine oxides (e.g., CMPO) for the extraction of f-block elements (Lanthanides and Actinides).
The Verdict:
-
Use TOPO/TRPO for bulk extraction of Uranium(VI) and Plutonium(IV) from low-to-moderate acidities. They function primarily through solvation mechanisms and are cost-effective for gross actinide recovery.
-
Use CMPO (often in the TRUEX process) for the "polishing" of trivalent actinides (Am, Cm) and lanthanides (Eu, Nd) from high-acidity waste streams (
). Its bidentate chelation mechanism allows it to overcome the competitive hydration energy of trivalent ions in highly acidic media, a feat TOPO cannot achieve efficiently.
Technical Analysis: Mechanism & Causality
To understand the divergence in extraction efficiency, one must look beyond the distribution ratio (
The Basicity of the P=O Bond
All phosphine oxides rely on the high basicity of the phosphoryl oxygen (
Monodentate vs. Bidentate (The Chelate Effect)
This is the primary differentiator in performance.
-
TOPO (Trioctylphosphine oxide) & TRPO (Trialkylphosphine oxide): These are monodentate ligands. They bind metal ions through a single point of contact (the phosphoryl oxygen). To satisfy the coordination number of a metal like
, multiple TOPO molecules must crowd around the ion. This carries a high entropic penalty. -
CMPO (Carbamoylmethylphosphine oxide): This is a bidentate ligand. It contains both a phosphoryl group (
) and a carbamoyl group ( ) separated by a methylene bridge. This structure allows CMPO to form a stable six-membered chelate ring with the metal ion.
Visualization: Coordination Modes
Figure 1: Comparison of monodentate solvation by TOPO versus bidentate chelation by CMPO. The formation of the chelate ring in CMPO provides superior stability for trivalent ions.
Comparative Performance Data
The following table synthesizes experimental data comparing extraction efficiencies across different acidities. Note the dramatic drop in TOPO efficiency for trivalent ions (Am, Eu) compared to CMPO.
Table 1: Extraction Efficiency Comparison (
| Feature | TOPO / TRPO | CMPO (Functionalized) |
| Ligand Class | Monodentate (Solvating) | Bidentate (Chelating) |
| Primary Target | U(VI), Pu(IV) | Am(III), Eu(III), Pu(IV), U(VI) |
| Acidity Range | Low to Moderate ( | High ( |
| < 0.01 (Negligible) | > 10 (High Efficiency) | |
| > 10 (Good) | > 100 (Very High) | |
| Kinetics | Fast (< 5 min equilibrium) | Moderate (often requires phase modifier) |
| Phase Stability | Good (Solid TOPO dissolved in diluent) | Prone to "Third Phase" formation (Requires TBP modifier) |
| Industrial Use | Uranium refining (PUREX variants) | Actinide Partitioning (TRUEX Process) |
Critical Insight: TOPO is virtually useless for extracting trivalent actinides (Am, Cm) from acidic waste. CMPO was specifically engineered to solve this problem by leveraging the chelate effect to pull these "hard" ions out of high-nitric acid solutions.
Experimental Protocol: Determination of Distribution Ratios ( )
This protocol is designed to be self-validating. It includes a mass balance check to ensure data integrity.
Objective: Determine the Distribution Ratio (
Reagents & Equipment
-
Organic Phase A: 0.2 M TOPO in n-dodecane.
-
Organic Phase B: 0.2 M CMPO + 1.2 M TBP in n-dodecane (TBP prevents third-phase formation).
-
Aqueous Phase: 3 M
spiked with tracer (e.g., for radiometry or 10 ppm stable Eu for ICP-MS). -
Equipment: Vortex mixer, Centrifuge, ICP-MS or Gamma Counter.
Workflow Diagram
Figure 2: Standardized workflow for liquid-liquid extraction distribution ratio determination.
Step-by-Step Procedure
-
Pre-equilibration: Contact the organic solvent with fresh 3 M
(without metal) to pre-equilibrate the acid concentration. Discard the aqueous wash. -
Contact: In a 15 mL centrifuge tube, combine 2.0 mL of the metal-spiked Aqueous Phase and 2.0 mL of the Organic Phase (A or B).
-
Extraction: Vortex vigorously for 10 minutes. Note: Kinetics for CMPO can be slower than TOPO; 10 minutes ensures equilibrium.
-
Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
Sampling: Carefully remove 0.5 mL from the upper organic phase and 0.5 mL from the lower aqueous phase. Critical: Do not contaminate the pipette tip with the wrong phase.
-
Quantification: Dilute samples with 2%
and analyze via ICP-MS (or count directly if using radiotracers). -
Calculation:
Where is the concentration of the metal ion.
References
-
Horwitz, E. P., et al. (1985). "The TRUEX process - a process for the extraction of the transuranic elements from nitric acid wastes." Solvent Extraction and Ion Exchange.
-
Nash, K. L. (1993). "A review of the basic chemistry and recent developments in trivalent f-elements separations." Solvent Extraction and Ion Exchange.
-
Modolo, G., et al. (2005). "Crystal structures and extraction behavior of novel carbamoylmethylphosphine oxide (CMPO) ligands." New Journal of Chemistry.
-
Cyanex 923 Technical Data Sheet. Solvay. (Provides composition data on TRPO mixtures).
-
Ansari, S. A., et al. (2012). "Extraction of actinides using room temperature ionic liquid containing CMPO." Separation and Purification Technology.
Sources
Safety Operating Guide
Personal protective equipment for handling Bis(4-methoxyphenyl)phenylphosphine oxide
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides comprehensive, field-proven safety and handling protocols for Bis(4-methoxyphenyl)phenylphosphine oxide (CAS RN: 15754-51-5). The information herein is synthesized from available safety data and the established best practices for handling organophosphorus compounds.
Hazard Identification and Risk Assessment
Bis(4-methoxyphenyl)phenylphosphine oxide is classified with the following hazards:
While a comprehensive toxicological profile for this specific compound is not fully available, its classification as an organophosphorus compound warrants a cautious approach. Organophosphorus compounds as a class can have varying levels of toxicity, and some can be absorbed through the skin or inhaled. Therefore, the following procedures are designed to minimize any potential exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The following table summarizes the required PPE for handling Bis(4-methoxyphenyl)phenylphosphine oxide.
| PPE Category | Item | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[2][3][4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and dust. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dusts or aerosols. |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of Bis(4-methoxyphenyl)phenylphosphine oxide, from preparation to post-handling cleanup.
-
In case of skin contact: Immediately wash with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention. [5]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [6]* If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [5]* If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. [7][5]
Spill Management and Disposal
Proper spill management and waste disposal are crucial to prevent environmental contamination and secondary exposure.
Spill Management Protocol:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. [2]3. Don Appropriate PPE: Before addressing the spill, ensure all required PPE is correctly worn.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or clay to dike the spill and prevent it from spreading.
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Waste Disposal Plan:
-
Chemical Waste: All waste containing Bis(4-methoxyphenyl)phenylphosphine oxide, including unused product, contaminated absorbents, and cleaning materials, must be disposed of as hazardous waste.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Bis(4-methoxyphenyl)phenylphosphine oxide," and any other information required by your institution's environmental health and safety (EHS) department.
-
Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's licensed waste management provider. Do not dispose of this chemical down the drain or in the regular trash. [8]
References
-
Cleveland Clinic. (2024, July 18). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]
-
Le, T. M., & Nguyen, T. H. (2023, July 14). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PMC. Retrieved from [Link]
-
WA Health. (2024, August 2). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]
-
MedicalNewsToday. (2021, July 21). Organophosphate poisoning: Symptoms and treatment. Retrieved from [Link]
-
Australasian College for Emergency Medicine. (2007, February 8). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. PMC. Retrieved from [Link]
-
Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022, November 17). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
3M. (2023, February 10). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]
-
Restek. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Lab Spend. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity - StatPearls. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
Sources
- 1. Bis(4-methoxyphenyl)phosphine oxide | 15754-51-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. combi-blocks.com [combi-blocks.com]
- 8. hscprep.com.au [hscprep.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
